Product packaging for Bis(4-methoxycarbonylphenyl) Terephthalate(Cat. No.:CAS No. 99328-23-1)

Bis(4-methoxycarbonylphenyl) Terephthalate

Cat. No.: B044951
CAS No.: 99328-23-1
M. Wt: 434.4 g/mol
InChI Key: XLVVPIVANBPSAY-UHFFFAOYSA-N
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Description

Bis(4-methoxycarbonylphenyl) Terephthalate is a high-purity aromatic ester monomer of significant interest in advanced materials research, particularly in the synthesis of specialized polyesters and polyarylates. Its molecular structure, featuring two terminal methyl ester groups and a central terephthalate core, makes it a versatile building block for constructing polymers with exceptional thermal stability, mechanical strength, and chemical resistance. Researchers primarily utilize this compound as a key precursor in polycondensation reactions, such as melt transesterification, to develop high-performance engineering plastics, liquid crystalline polymers (LCPs), and thermoplastic elastomers for applications in aerospace, electronics, and automotive industries. The rigid, linear geometry of the molecule imparts a high glass transition temperature and excellent dimensional stability to the resulting polymers. Furthermore, its terminal ester groups offer a reactive handle for further chemical modification or for copolymerization with other diols and diacids, enabling the fine-tuning of material properties for specific investigative goals. This compound is an essential tool for researchers exploring the structure-property relationships in aromatic polymers and developing next-generation polymeric materials with tailored characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O8 B044951 Bis(4-methoxycarbonylphenyl) Terephthalate CAS No. 99328-23-1

Properties

IUPAC Name

bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVVPIVANBPSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551747
Record name Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99328-23-1
Record name Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(4-methoxycarbonylphenyl) Terephthalate, a key monomer in the production of high-performance polyesters. This document details the experimental protocol for its synthesis via the reaction of terephthaloyl chloride and methyl 4-hydroxybenzoate. It further outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and thermal analysis. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes.

Introduction

This compound (CAS No. 99328-23-1) is a symmetrical aromatic ester with the molecular formula C₂₄H₁₈O₈ and a molecular weight of 434.40 g/mol .[1][2] Its rigid structure, conferred by the multiple aromatic rings, makes it a valuable building block for the synthesis of advanced polymers. The incorporation of this monomer into polyester chains imparts desirable properties such as high thermal stability, excellent mechanical strength, and robust chemical resistance.[3] These characteristics make the resulting polymers suitable for a wide range of applications, including specialty films, high-strength fibers, and durable coatings.

This guide serves as a practical resource for researchers and professionals engaged in polymer chemistry and materials science, providing a detailed methodology for the preparation and comprehensive analysis of this important monomer.

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between terephthaloyl chloride and methyl 4-hydroxybenzoate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Triethylamine (or other suitable base, e.g., pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)

  • Deionized water

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.0 equivalents) and triethylamine (2.2 equivalents) in an anhydrous solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled reaction mixture dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain this compound as a white solid.[1]

  • Dry the purified product in a vacuum oven.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 Terephthaloyl Chloride P3 Add R1 Solution Dropwise R1->P3 R2 Methyl 4-Hydroxybenzoate P1 Dissolve R2 & R3 in Anhydrous Solvent R2->P1 R3 Triethylamine R3->P1 P2 Cool to 0-5 °C P1->P2 P2->P3 P4 Stir at Room Temperature P3->P4 W1 Quench with Water P4->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry and Evaporate Solvent W3->W4 W5 Recrystallization W4->W5 FP Bis(4-methoxycarbonylphenyl) Terephthalate W5->FP

Caption: Synthesis workflow for this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and properties.

Physical Properties
PropertyValueReference
Appearance White Solid[1]
Molecular Formula C₂₄H₁₈O₈[2][4]
Molecular Weight 434.40 g/mol [1][2]
Purity ≥97% (HPLC)[1]
Melting Point Not available[1]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester groups. The aromatic protons on the central terephthalate ring and the pendant phenyl rings will likely appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The methyl protons of the two methoxycarbonyl groups should appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. Key expected signals include those for the carbonyl carbons of the ester groups (around 165 ppm), the aromatic carbons, and the methyl carbons of the methoxy groups (around 52 ppm). PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[4]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester)1720 - 1740
C-O Stretch (Ester)1100 - 1300
C=C Stretch (Aromatic)1450 - 1600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 3000

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 434.4.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound. While some sources report the melting point as not available, DSC analysis would provide a definitive value or indicate decomposition before melting.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the compound by measuring its weight loss as a function of temperature. This analysis will reveal the onset of decomposition and the temperature at which significant degradation occurs, which is crucial for determining the processing window of polymers derived from this monomer.

Characterization Workflow

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output Sample Purified Bis(4-methoxycarbonylphenyl) Terephthalate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Thermal Thermal Analysis (DSC & TGA) Sample->Thermal NMR_Data Chemical Structure Confirmation NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight Verification MS->MS_Data Thermal_Data Thermal Stability & Transitions Thermal->Thermal_Data

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and outlined a comprehensive suite of analytical techniques for its characterization. The provided experimental protocol and characterization workflows serve as a valuable resource for researchers in the field of polymer science and materials development. The successful synthesis and thorough characterization of this monomer are critical first steps in the development of novel high-performance polyesters with tailored properties for advanced applications.

References

"Bis(4-methoxycarbonylphenyl) Terephthalate chemical structure and properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxycarbonylphenyl) terephthalate is a chemical compound primarily utilized as a monomer in the synthesis of high-performance polyesters.[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed, representative synthesis protocol. The information is intended for researchers and professionals in materials science and polymer chemistry.

Chemical Structure and Properties

This compound is a symmetrical aromatic ester. The molecule consists of a central terephthalate core to which two 4-methoxycarbonylphenyl groups are attached via ester linkages.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₁₈O₈[2][3]
Molecular Weight 434.40 g/mol [2]
CAS Number 99328-23-1[2][4]
IUPAC Name bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate[4]
Appearance White solid[2]
Melting Point Not available[2]
Solubility Data not readily available. Expected to be soluble in chlorinated and polar aprotic solvents.
Purity ≥97% (HPLC)[2]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Peaks/Signals
¹H NMR - Aromatic protons on the central terephthalate ring: ~8.3 ppm (singlet). - Aromatic protons on the outer phenyl rings: two doublets in the range of 7.3-8.2 ppm. - Methyl protons of the methoxycarbonyl groups: ~3.9 ppm (singlet).
¹³C NMR - Carbonyl carbons of the terephthalate ester: ~164 ppm. - Carbonyl carbons of the methoxycarbonyl groups: ~166 ppm. - Aromatic carbons: in the range of 122-155 ppm. - Methyl carbons of the methoxycarbonyl groups: ~52 ppm.
FTIR (cm⁻¹) - C=O stretching (ester): ~1720-1740 cm⁻¹. - C-O stretching (ester): ~1250-1280 cm⁻¹. - Aromatic C=C stretching: ~1500-1600 cm⁻¹. - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (methyl): ~2950 cm⁻¹.
Mass Spec. (m/z) - Molecular Ion [M]⁺: ~434.10. - Key fragments may include ions corresponding to the loss of methoxy groups (-OCH₃), methoxycarbonyl groups (-COOCH₃), and cleavage of the ester linkages.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from the synthesis of structurally similar compounds.[5]

3.1. Synthesis of this compound

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Triethylamine (solvent and base)

  • Dichloromethane (for extraction)

  • Ethyl acetate (for extraction)

  • Anhydrous calcium chloride (drying agent)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of methyl 4-hydroxybenzoate (2.3 mmol) in triethylamine (8 ml), add terephthaloyl chloride (1 mmol).

  • Stir the reaction mixture at 333 K under a nitrogen atmosphere for 8 hours.

  • After the reaction is complete, quench the mixture with water.

  • Extract the product with a mixture of dichloromethane and ethyl acetate.

  • Dry the combined organic layers over anhydrous calcium chloride.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate).

  • Evaporate the solvent from the collected fractions to yield the purified product.

3.2. Characterization

The synthesized product can be characterized using the following standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[2]

Logical Relationships and Workflows

Synthesis_Workflow Reactants Terephthaloyl Chloride & Methyl 4-hydroxybenzoate Reaction Reaction in Triethylamine (333 K, 8h, N2 atmosphere) Reactants->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Dichloromethane/Ethyl Acetate Quenching->Extraction Drying Drying over Anhydrous CaCl2 Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Final_Product Bis(4-methoxycarbonylphenyl) Terephthalate Purification->Final_Product

References

In-Depth Technical Guide: Bis(4-methoxycarbonylphenyl) Terephthalate (CAS Number 99328-23-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties of the chemical compound with CAS number 99328-23-1, scientifically known as Bis(4-methoxycarbonylphenyl) Terephthalate. This document collates available data on its chemical and physical properties, safety information, and applications. Due to its primary use as a monomer in the synthesis of high-performance polymers, information regarding its biological activity, signaling pathways, and direct applications in drug development is limited. This guide presents the currently available scientific information to serve as a foundational resource for researchers and professionals in relevant fields.

Chemical and Physical Properties

This compound is a complex ester. Structurally, it is the diester of terephthalic acid with two molecules of methyl 4-hydroxybenzoate. This structure imparts significant rigidity and thermal stability, making it a valuable component in polymer chemistry.

General Properties
PropertyValueSource(s)
CAS Number 99328-23-1[1][2]
Common Name This compound[1]
Synonyms DLC, Terephthalic Acid Bis[4-(methoxycarbonyl)phenyl] Ester[1]
Molecular Formula C₂₄H₁₈O₈[1][2]
Molecular Weight 434.40 g/mol [3]
Physical State Solid, Crystal/Powder[1]
Color White to Almost White[1]
Quantitative Data
PropertyValueSource(s)
Melting Point Not available[4]
Boiling Point 605.9 ± 50.0 °C at 760 mmHgN/A
Density 1.3 ± 0.1 g/cm³N/A
Solubility Not availableN/A
Vapor Pressure Not available[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, a summary of expected peaks and features is provided below. Researchers can access detailed spectra from databases such as PubChem.

  • ¹H NMR: Expected signals would include peaks corresponding to the protons on the central terephthalate ring and the two sets of equivalent protons on the outer phenyl rings, as well as a singlet for the methyl ester protons.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the aromatic rings, and the methyl carbons of the ester groups.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester groups (typically around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the ester linkages.

Synthesis

Representative Experimental Protocol for a Structurally Related Compound

The following protocol describes the synthesis of a structurally analogous compound, bis(4-allyl-2-methoxyphenyl) terephthalate, and can be considered a representative procedure.[5]

Materials:

  • Terephthaloyl chloride

  • 4-allyl-2-methoxyphenol

  • Triethylamine

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous calcium chloride

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve terephthaloyl chloride (1 mmol) and 4-allyl-2-methoxyphenol (2.3 mmol) in triethylamine (8 ml).

  • Stir the reaction mixture at 333 K (60 °C) under a nitrogen atmosphere for 8 hours.

  • After the reaction is complete, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (2:1, v/v) as the eluent.

  • Evaporate the solvent from the collected fractions to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis and purification of a terephthalate diester based on the representative protocol.

SynthesisWorkflow General Synthesis Workflow for Terephthalate Diesters A Reactants (Terephthaloyl Chloride, Phenol Derivative) C Reaction (Stirring under N2 at elevated temperature) A->C B Solvent & Base (e.g., Triethylamine) B->C D Quenching (Addition of Water) C->D E Extraction (e.g., Ethyl Acetate) D->E F Drying & Solvent Removal (Anhydrous CaCl2, Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: General Synthesis Workflow for Terephthalate Diesters.

Applications

The primary application of this compound is as a monomer in the production of high-performance polymers, specifically specialized polyesters.[6] These polymers exhibit desirable properties such as excellent thermal stability, high mechanical strength, and good chemical resistance.[6] These characteristics make them suitable for a range of advanced engineering applications, including the manufacturing of durable films, fibers, and coatings.[6] Additionally, materials derived from this monomer are utilized in the electronics industry for insulating films and protective layers, as well as in the automotive and aerospace sectors where lightweight and robust materials are required.[6]

Biological Activity and Toxicology

There is no significant information available in the scientific literature to suggest that this compound has any specific biological activity or has been investigated for applications in drug development.

Safety Information

Safety data sheets for this compound indicate that it is not classified as a hazardous substance according to Regulation (EC) No 1272/2008. The following table summarizes key safety information.

Safety AspectRecommendation
Hazard Classification Not a hazardous substance or mixture.
Pictograms None
Signal Word No signal word
Hazard Statements None
Precautionary Statements None
First Aid (Inhalation) Remove to fresh air.
First Aid (Skin Contact) Wash with soap and water.
First Aid (Eye Contact) Rinse with plenty of water.
First Aid (Ingestion) Rinse mouth with water.
Storage Keep container tightly closed. Store in a cool, dark place.
Incompatible Materials Oxidizing agents.

Conclusion

This compound (CAS 99328-23-1) is a well-defined chemical compound with its primary utility in the field of polymer science. Its chemical structure lends itself to the creation of robust and stable polyesters for demanding applications. While a significant body of information on its biological effects is absent, its safety profile appears favorable for its intended industrial use. This guide provides a summary of the available technical data and highlights the areas where further research, particularly in the full characterization of its physical properties and the publication of detailed synthesis protocols, would be beneficial to the scientific community.

References

"Bis(4-methoxycarbonylphenyl) Terephthalate molecular weight and formula"

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the core physicochemical properties of Bis(4-methoxycarbonylphenyl) Terephthalate, a compound relevant to researchers in materials science and polymer chemistry. The following data has been compiled from reputable chemical databases.

Molecular Formula and Weight

This compound is a chemical compound with the molecular formula C24H18O8[1][2][3][4]. Its molecular weight is approximately 434.4 g/mol [1][2][4][5].

A more precise molecular weight has been reported as 434.39492 g/mol [3]. For most practical laboratory applications, the value of 434.40 g/mol is commonly used[2][4].

The table below summarizes the key identifiers and molecular properties of this compound.

ParameterValue
Chemical Name This compound
Molecular Formula C24H18O8[1][2][3][4]
Molecular Weight 434.40 g/mol [2][4]
CAS Number 99328-23-1[2]
Synonyms Terephthalic Acid Bis[4-(methoxycarbonyl)phenyl] Ester, 1,4-Benzenedicarboxylic acid, bis[4-(methoxycarbonyl)phenyl] ester[1]

References

Spectroscopic Fingerprint of Bis(4-methoxycarbonylphenyl) Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(4-methoxycarbonylphenyl) terephthalate is a chemical compound with the molecular formula C24H18O8.[1][2][3] Its IUPAC name is bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate.[1] This molecule is of interest to researchers in materials science, particularly in the synthesis of high-performance polymers and specialty polyesters. A thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and monitoring of chemical transformations. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic analysis of this compound, including predicted spectral data and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and methyl regions, consistent with its molecular structure. The aromatic protons of the terephthalate and phenyl rings are expected to appear as multiplets in the downfield region, while the methyl protons of the ester groups will be observed as a singlet in the upfield region.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30s4HProtons on the central terephthalate ring
~8.10d4HAromatic protons ortho to the carboxylate group on the phenyl rings
~7.30d4HAromatic protons meta to the carboxylate group on the phenyl rings
~3.95s6HMethyl protons of the methoxycarbonyl groups

Note: Predicted data is based on the analysis of similar aromatic ester compounds.[4][5][6][7][8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbons of the ester groups.

Chemical Shift (δ) ppmAssignment
~165.5Carbonyl carbon of the terephthalate ester
~164.0Carbonyl carbon of the methoxycarbonyl group
~155.0Aromatic carbon attached to the ester oxygen
~134.5Quaternary aromatic carbon of the terephthalate ring
~131.0Aromatic CH ortho to the methoxycarbonyl group
~129.5Quaternary aromatic carbon attached to the methoxycarbonyl group
~122.0Aromatic CH meta to the methoxycarbonyl group
~52.5Methyl carbon of the methoxycarbonyl group

Note: Predicted data is based on the analysis of similar aromatic ester compounds.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups of the esters and various vibrations from the aromatic rings.

Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~1725StrongC=O stretching of the terephthalate ester
~1715StrongC=O stretching of the methoxycarbonyl ester
~1600, ~1500, ~1450Medium-StrongAromatic C=C ring stretching
~1270StrongC-O stretching of the ester groups
~1100StrongO-C-C stretching of the ester groups
~850-750StrongAromatic C-H out-of-plane bending

Note: Predicted data is based on the analysis of similar aromatic ester compounds.[4][11][12][13][14][15]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Parameters (for a 500 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~3-4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: -10 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Label the major absorption peaks with their corresponding wavenumbers.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_analysis Structural Elucidation Sample Bis(4-methoxycarbonylphenyl) Terephthalate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Data NMR Spectra & Peak Lists NMR_Proc->NMR_Data Analysis Correlate Spectroscopic Data with Molecular Structure NMR_Data->Analysis FTIR_Acq FT-IR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing (Background Subtraction) FTIR_Acq->FTIR_Proc FTIR_Data FT-IR Spectrum & Peak List FTIR_Proc->FTIR_Data FTIR_Data->Analysis

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

References

Thermal Properties of Bis(4-methoxycarbonylphenyl) Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Thermal Characteristics

Bis(4-methoxycarbonylphenyl) Terephthalate is an aromatic ester, a class of compounds known for its high thermal stability. This stability arises from the presence of rigid benzene rings in its structure. It is a monomer used in the synthesis of specialized polyesters that exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced engineering applications[1].

Based on data from related aromatic polyesters, it is anticipated that this compound will exhibit the following thermal properties:

  • High Decomposition Temperature: Aromatic polyesters generally display high thermal stability, with decomposition temperatures often exceeding 300°C.

  • Distinct Melting Point: As a crystalline or semi-crystalline solid, a sharp melting endotherm is expected in a DSC analysis.

  • Potential for Glass Transition: Depending on its amorphous content and the thermal history of the sample, a glass transition temperature (Tg) may be observable.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal properties of this compound, TGA and DSC analyses are essential. The following sections detail the standard experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Table 1: TGA Experimental Protocol

ParameterRecommended Setting
Instrument TGA 8000 Thermogravimetric Analyzer (or equivalent)
Sample Preparation 5-10 mg of the sample placed in a ceramic or platinum pan.
Atmosphere Nitrogen (inert) or Air (oxidative)
Flow Rate 20-50 mL/min
Heating Rate 10 °C/min
Temperature Range 30 °C to 800 °C
Data Analysis Onset of decomposition, temperature of maximum decomposition rate, and residual mass.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine transition temperatures such as melting point (Tm) and glass transition temperature (Tg), as well as to quantify the enthalpy of these transitions.

Table 2: DSC Experimental Protocol

ParameterRecommended Setting
Instrument DSC Q2000 (or equivalent)
Sample Preparation 3-5 mg of the sample hermetically sealed in an aluminum pan.
Atmosphere Nitrogen
Flow Rate 50 mL/min
Heating Rate 10 °C/min
Temperature Program 1. Heat from 25 °C to a temperature above the expected melting point.2. Cool to 25 °C at 10 °C/min.3. Reheat to the same maximum temperature at 10 °C/min.
Data Analysis Tg (from the second heating scan), Tm (from the first and second heating scans), and enthalpy of melting.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the TGA and DSC experimental procedures.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load into TGA Instrument place->load purge Purge with N2 or Air load->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve record->analyze determine_td Determine Decomposition Temperature(s) analyze->determine_td determine_residue Determine Residual Mass analyze->determine_residue end End determine_td->end determine_residue->end

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 3-5 mg of Sample start->weigh seal Seal in Aluminum Pan weigh->seal load Load into DSC Instrument seal->load purge Purge with N2 load->purge heat1 Heat 1 (Determine initial Tm) purge->heat1 cool Cool to 25°C heat1->cool heat2 Heat 2 (Determine Tg and final Tm) cool->heat2 record Record Heat Flow vs. Temperature heat2->record analyze Analyze DSC Thermograms record->analyze determine_tg Determine Glass Transition (Tg) analyze->determine_tg determine_tm Determine Melting Point (Tm) analyze->determine_tm end End determine_tg->end determine_tm->end

DSC Experimental Workflow

Logical Relationship of Thermal Properties

The thermal properties of this compound are interconnected and dictate its behavior at elevated temperatures. The following diagram illustrates these relationships.

Thermal_Properties_Relationship cluster_compound This compound cluster_properties Thermal Properties cluster_analysis Analytical Techniques structure Chemical Structure (Aromatic Ester) tg Glass Transition (Tg) (Amorphous Regions) structure->tg influences tm Melting Point (Tm) (Crystalline Regions) structure->tm influences td Decomposition Temperature (Td) (Thermal Stability) structure->td determines dsc DSC Analysis dsc->tg measures dsc->tm measures tga TGA Analysis tga->td measures

Relationship of Thermal Properties

References

Crystal Structure of Bis(4-methoxycarbonylphenyl) Terephthalate: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of Bis(4-methoxycarbonylphenyl) Terephthalate. This suggests that the single-crystal X-ray diffraction data required for a detailed structural analysis may not be publicly available at this time.

As an alternative, this technical guide provides a comprehensive analysis of a closely related compound, Bis(4-allyl-2-methoxyphenyl) terephthalate , for which detailed crystallographic information has been published. This will serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of terephthalate derivatives.

Technical Guide: Crystal Structure of Bis(4-allyl-2-methoxyphenyl) terephthalate

This guide details the synthesis, experimental protocols, and crystallographic data for Bis(4-allyl-2-methoxyphenyl) terephthalate.

Experimental Protocols

Synthesis of Bis(4-allyl-2-methoxyphenyl) terephthalate [1][2]

The synthesis of the title compound was achieved through the reaction of terephthaloyl chloride with 4-allyl-2-methoxyphenol.[1][2]

  • Materials :

    • Terephthaloyl chloride (1 mmol, 0.203 g)[1][2]

    • 4-allyl-2-methoxyphenol (2.3 mmol, 0.378 g)[1][2]

    • Triethylamine (8 ml)[1][2]

    • Ethyl acetate[1][2]

    • Dichloromethane[1][2]

    • Anhydrous calcium chloride[1][2]

    • Silica gel[1][2]

    • Ethyl alcohol[1][2]

  • Procedure :

    • A mixture of terephthaloyl chloride and 4-allyl-2-methoxyphenol was stirred in triethylamine as a solvent.[1][2]

    • The reaction was conducted under a nitrogen atmosphere at 333 K for 8 hours.[1][2]

    • Following the reaction, the mixture was quenched with water and extracted with ethyl acetate.[1][2]

    • The organic layer was dried over anhydrous calcium chloride.[1][2]

    • The solvent was removed by rotary evaporation.[1][2]

    • The crude product was purified by column chromatography on silica gel using a 2:1 (v/v) mixture of dichloromethane and ethyl acetate as the eluent.[1][2]

    • The purified solution was evaporated to yield the final product (0.32 g, 70% yield).[1][2]

    • Crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl alcohol solution at room temperature.[1][2]

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

  • Data Collection : A Bruker SMART CCD area-detector diffractometer was used for data collection.[2]

  • Structure Solution and Refinement : The structure was solved and refined using SHELXS2013 and SHELXL2013 programs.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

Data Presentation

Table 1: Crystal Data and Structure Refinement for Bis(4-allyl-2-methoxyphenyl) terephthalate

ParameterValue
Empirical formulaC₂₈H₂₆O₆
Formula weight458.49
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a7.8853 (2) Å
b9.0404 (3) Å
c9.4801 (3) Å
α70.660 (4)°
β73.817 (3)°
γ75.145 (2)°
Volume602.28 (4) ų
Z1
Density (calculated)1.264 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)242
Data collection
Theta range for data collection2.21 to 28.28°
Index ranges-10<=h<=10, -12<=k<=12, -12<=l<=12
Reflections collected21083
Independent reflections3008 [R(int) = 0.0501]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3008 / 0 / 161
Goodness-of-fit on F²1.091
Final R indices [I>2sigma(I)]R1 = 0.0513, wR2 = 0.1585
R indices (all data)R1 = 0.0818, wR2 = 0.1733
Largest diff. peak and hole0.282 and -0.279 e.Å⁻³

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start Reactants: Terephthaloyl chloride 4-allyl-2-methoxyphenol Triethylamine reaction Stirring at 333 K for 8h under Nitrogen start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Anhydrous CaCl2 extract->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate column_chrom Column Chromatography (Silica Gel, DCM:EtOAc 2:1) evaporate->column_chrom evap_pure Evaporation of Eluent column_chrom->evap_pure crystallization Slow Evaporation (Ethyl Alcohol) evap_pure->crystallization crystals Final Crystals crystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray logical_relationship compound Bis(4-allyl-2-methoxyphenyl) terephthalate synthesis Synthesis compound->synthesis is prepared by purification Purification synthesis->purification followed by analysis Structural Analysis purification->analysis enabling data Crystallographic Data analysis->data yields

References

Solubility of Bis(4-methoxycarbonylphenyl) Terephthalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(4-methoxycarbonylphenyl) terephthalate is a key monomer utilized in the synthesis of high-performance polymers and specialized polyesters. These resulting polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced applications in electronics, aerospace, and automotive industries.[1] A fundamental understanding of the solubility of this monomer in various organic solvents is paramount for its synthesis, purification, and polymerization processes. The selection of an appropriate solvent system is critical for controlling reaction kinetics, polymer molecular weight, and the overall properties of the final material.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the inferred solubility based on its chemical structure, general principles of solubility for aromatic esters, and detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility Profile

This compound is a large, symmetrical, and rigid aromatic ester. Its structure consists of a central terephthalate core with two 4-methoxycarbonylphenyl groups attached. The presence of multiple ester linkages and aromatic rings dictates its solubility behavior.

Based on the principle of "like dissolves like," the following solubility profile can be predicted:

  • Low Polarity Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the presence of polar ester groups. However, the large aromatic surface area might allow for some interaction with aromatic solvents like toluene at elevated temperatures.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are generally effective at dissolving large, polarizable molecules. It is anticipated that this compound would exhibit its highest solubility in these types of solvents, particularly with heating. In the synthesis of related polymers, DMSO has been used as a solvent.[2]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule is expected to be virtually insoluble in water and have very limited solubility in short-chain alcohols.[3][4][5] The large, nonpolar aromatic structure outweighs the polarity of the ester groups, preventing effective solvation by hydrogen-bonding solvents.[3][4][5]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be expected in these solvents.

The large and rigid structure of the molecule will likely require significant energy to overcome the crystal lattice energy, suggesting that solubility in most solvents will be enhanced at higher temperatures.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar AliphaticHexane, CyclohexaneInsolublePredominantly nonpolar solvent cannot effectively solvate the polar ester groups.
Nonpolar AromaticToluene, XyleneSparingly Soluble (increases with heat)Aromatic stacking interactions may promote some solubility.
Polar AproticDMSO, DMF, NMP, AcetoneSoluble (especially with heat)Strong dipole-dipole interactions can solvate the ester groups effectively.[6][7][8]
Polar ProticWater, Methanol, EthanolInsolubleLarge hydrophobic structure dominates over the potential for hydrogen bonding with the solvent.[3][4][5]
ChlorinatedDichloromethane, ChloroformSparingly to Moderately SolubleIntermediate polarity may allow for some dissolution.

Disclaimer: This table represents predicted solubility based on chemical principles. Experimental verification is required.

Quantitative Solubility Data for Analogous Compounds

Table 2: Illustrative Solubility of Terephthalic Acid (PTA) in Various Solvents
SolventTemperature (°C)Solubility (g PTA / 100 g Solvent)
Water25< 0.1
Acetic Acid25< 0.1
Acetone25< 0.1
N,N-Dimethylformamide (DMF)256.7
Dimethyl Sulfoxide (DMSO)2520.0
N-Methyl-2-pyrrolidone (NMP)90~10.0

Data sourced from literature on terephthalic acid solubility and is for illustrative purposes only.

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols are recommended.

Key Experiment: Equilibrium Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a crystalline compound.[9]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure:

  • Add an excess amount of crystalline this compound to a vial. The excess solid is crucial to ensure saturation is reached.

  • Pipette a known volume or mass of the selected solvent into the vial.

  • Securely cap the vial and place it in a temperature-controlled orbital shaker.

  • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

  • Accurately weigh the filtered solution.

  • For Gravimetric Analysis: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

  • For HPLC Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine its concentration against a prepared standard curve.

Calculation (Gravimetric): Solubility ( g/100 mL) = (Mass of residue / Volume of solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of solubility.

Solubility_Workflow start Start: Obtain Pure Crystalline Compound select_solvents Select a Range of Organic Solvents (Polar, Nonpolar, Aprotic, Protic) start->select_solvents qual_screen Qualitative Solubility Screening (Small Scale) select_solvents->qual_screen shake_flask Quantitative Determination: Equilibrium Shake-Flask Method qual_screen->shake_flask For promising solvents temp_control Set and Control Temperature shake_flask->temp_control equilibration Equilibrate with Agitation (24-72 hours) temp_control->equilibration sampling Sample and Filter Supernatant equilibration->sampling analysis Analyze Solute Concentration (HPLC or Gravimetric) sampling->analysis data_table Compile Data into Solubility Table analysis->data_table end_point End: Solubility Profile Established data_table->end_point

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative understanding can be derived from its molecular structure. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with solubility increasing at higher temperatures. For applications in research, drug development, and materials science that require precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method, provide a robust framework for their determination. This foundational data is essential for the successful synthesis, purification, and processing of polymers derived from this important monomer.

References

An In-depth Technical Guide to Bis(4-methoxycarbonylphenyl) Terephthalate: A Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-performance polymers are essential materials in advanced engineering applications, offering superior thermal stability, mechanical strength, and chemical resistance. Wholly aromatic polyesters, a significant class of these materials, derive their exceptional properties from their rigid molecular structure. Bis(4-methoxycarbonylphenyl) terephthalate is a promising, yet not extensively documented, monomer for the synthesis of such high-performance aromatic polyesters.

This technical guide provides a detailed exploration of this compound, from its proposed synthesis to its polymerization and the anticipated properties of the resulting polymer. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the development of novel high-performance polymers.

Monomer: this compound

This compound is an aromatic ester monomer. Its rigid structure, composed of three phenyl rings linked by ester groups, is the key to the high-performance characteristics of its corresponding polymer.

Proposed Monomer Properties

The anticipated properties of this compound are summarized in the table below. These values are theoretical or estimated based on its chemical structure.

PropertyProposed Value
IUPAC Name This compound
Molecular Formula C₂₄H₁₈O₈
Molecular Weight 434.39 g/mol
Appearance White to off-white crystalline solid
Melting Point > 300 °C (estimated)
Solubility Insoluble in water; soluble in chlorinated organic solvents and polar aprotic solvents.

Monomer Synthesis

A plausible and efficient method for the synthesis of this compound is the Schotten-Baumann reaction of terephthaloyl chloride with methyl 4-hydroxybenzoate in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_products Products TC Terephthaloyl Chloride Monomer Bis(4-methoxycarbonylphenyl) Terephthalate TC->Monomer MHB Methyl 4-hydroxybenzoate MHB->Monomer HCl HCl Base Base (e.g., Pyridine) Base->HCl Neutralizes

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Anhydrous pyridine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.1 equivalents) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve terephthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the excess pyridine.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis.

Polymerization of this compound

The polymerization of this compound can be achieved through standard polycondensation techniques, such as solution polymerization or melt polymerization, to yield a high-performance aromatic polyester.

Proposed Polymerization Pathways

G cluster_monomer Monomer cluster_polymer Polymer cluster_methods Polymerization Methods Monomer Bis(4-methoxycarbonylphenyl) Terephthalate Solution Solution Polymerization Monomer->Solution Melt Melt Polymerization Monomer->Melt Polymer Poly(bis(4-methoxycarbonylphenyl) terephthalate) Solution->Polymer Melt->Polymer

Caption: Proposed polymerization routes for the monomer.

Experimental Protocol: Solution Polymerization

Materials:

  • This compound monomer

  • High-boiling point aprotic solvent (e.g., diphenyl ether, therm-S)

  • Catalyst (e.g., antimony trioxide, titanium-based catalyst)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Charge the this compound monomer and a suitable high-boiling point solvent into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Add a catalytic amount of a suitable polycondensation catalyst.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to dissolve the monomer and initiate polymerization (typically 180-220 °C).

  • Continue the reaction at this temperature for several hours, allowing the methanol byproduct to distill off.

  • Gradually increase the temperature (up to 250-300 °C) and apply a vacuum to remove the final traces of methanol and drive the polymerization to completion, resulting in a high molecular weight polymer.

  • Monitor the viscosity of the reaction mixture to gauge the progress of polymerization.

  • Once the desired viscosity is achieved, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter, wash the polymer with fresh non-solvent, and dry it in a vacuum oven.

Experimental Protocol: Melt Polymerization

Materials:

  • This compound monomer

  • Catalyst (e.g., antimony trioxide, zinc acetate)

  • Stabilizer (e.g., a phosphite compound)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place the this compound monomer, catalyst, and stabilizer in a polymerization reactor equipped with a powerful stirrer for viscous melts, a nitrogen inlet, and a vacuum line.

  • Heat the reactor under a nitrogen atmosphere to a temperature just above the melting point of the monomer to create a molten state.

  • Maintain this temperature for an initial period (e.g., 1-2 hours) to allow for the initial polycondensation and removal of the bulk of the methanol byproduct.

  • Gradually increase the temperature (e.g., to 280-320 °C) while simultaneously reducing the pressure (applying a high vacuum).

  • Continue the melt polycondensation under these conditions for several hours. The increase in melt viscosity is an indicator of the increasing molecular weight of the polymer.

  • Once the desired melt viscosity is reached, extrude the polymer from the reactor under nitrogen pressure and pelletize it.

Properties of Poly(this compound)

The wholly aromatic structure of this polymer is expected to impart excellent thermal and mechanical properties. The following tables present anticipated quantitative data for the polymer.

Anticipated Thermal Properties
PropertyAnticipated Value Range
Glass Transition Temp. (Tg) 180 - 220 °C
Melting Temperature (Tm) > 350 °C (or amorphous)
Decomposition Temp. (TGA, 5%) > 450 °C
Anticipated Mechanical Properties
PropertyAnticipated Value Range
Tensile Strength 90 - 120 MPa
Tensile Modulus 3.5 - 5.0 GPa
Elongation at Break 5 - 15 %

Structure-Property Relationship

The exceptional properties of poly(this compound) are directly linked to its molecular architecture.

G cluster_structure Molecular Structure cluster_properties Macroscopic Properties Rigid_Backbone Rigid Aromatic Backbone Thermal_Stability High Thermal Stability Rigid_Backbone->Thermal_Stability Mechanical_Strength Excellent Mechanical Strength Rigid_Backbone->Mechanical_Strength Ester_Linkages Stable Ester Linkages Chemical_Resistance Good Chemical Resistance Ester_Linkages->Chemical_Resistance Symmetry High Molecular Symmetry Crystallinity Potential for High Crystallinity Symmetry->Crystallinity Crystallinity->Mechanical_Strength

In-Depth Technical Guide to the Thermotropic Liquid Crystalline Properties of Terephthalate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic liquid crystalline properties of terephthalate derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these versatile materials. The guide delves into the structure-property relationships that govern their mesomorphic behavior and provides detailed experimental protocols for their characterization.

Introduction to Terephthalate-Based Thermotropic Liquid Crystals

Thermotropic liquid crystals (TLCs) are a class of materials that exhibit a phase of matter intermediate between a crystalline solid and an isotropic liquid upon a change in temperature. Terephthalate derivatives, which contain a central 1,4-disubstituted benzene ring, are a prominent family of compounds that form the basis of many thermotropic liquid crystalline polymers (TLCPs) and smaller mesogenic molecules. The rigid, linear geometry of the terephthalate core is a key structural feature that promotes the formation of anisotropic liquid crystalline phases, such as the nematic and smectic phases.

The properties of these materials can be finely tuned by modifying their molecular architecture. Variations in the length and nature of flexible side chains (e.g., alkoxy groups), the introduction of different linking groups, and the modification of the aromatic core structure all have a profound impact on the transition temperatures, phase types, and overall performance of the resulting liquid crystals. This tunability makes terephthalate derivatives attractive for a wide range of applications, from high-strength fibers and engineering plastics to advanced optical and electronic components.

Quantitative Data on Thermotropic Properties

The thermal behavior of terephthalate-based liquid crystals is a critical aspect of their characterization. The transition temperatures, including the glass transition temperature (Tg), melting temperature (Tm), and the clearing or isotropization temperature (Ti), define the temperature range over which the liquid crystalline phase is stable. The following tables summarize key quantitative data for two series of thermotropic liquid crystalline polymers based on dialkoxy terephthalates, synthesized from either hydroquinone (HQ) or 2,6-naphthalene diol (Naph).[1][2]

Table 1: Thermal Properties of Hydroquinone (HQ)-Based TLCPs with Varying Alkoxy Chain Lengths [1][2]

PolymerAlkoxy Side GroupTg (°C)Tm (°C)Ti (°C)
HQ-2Ethoxy71215> 350
HQ-4Butoxy34168275
HQ-6Hexyloxy11155260

Table 2: Thermal Properties of 2,6-Naphthalene Diol (Naph)-Based TLCPs with Varying Alkoxy Chain Lengths [1][2]

PolymerAlkoxy Side GroupTg (°C)Tm (°C)Ti (°C)
Naph-2Ethoxy125280> 350
Naph-4Butoxy85230340
Naph-6Hexyloxy68210315

Experimental Protocols

The characterization of the thermotropic liquid crystalline properties of terephthalate derivatives relies on a suite of analytical techniques. This section provides detailed methodologies for the key experiments.

Synthesis of Dialkoxy Terephthalate-Based TLCPs

A common method for the synthesis of these polymers is solution polymerization.[1][2]

Materials:

  • Dialkoxy terephthaloyl chloride (e.g., 2,5-diethoxyterephthaloyl chloride)

  • Aromatic diol (e.g., hydroquinone or 2,6-naphthalene diol)

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP)

  • Methanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diol in NMP and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the dialkoxy terephthaloyl chloride in NMP to the cooled diol solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 DSC).

Procedure:

  • Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample to a temperature above its expected isotropic transition temperature to erase any previous thermal history. A typical heating rate is 10-20°C/min under a nitrogen atmosphere.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition or crystallization temperature.

  • Perform a second heating scan at the same rate as the initial heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • The glass transition is observed as a step change in the baseline, the melting of the crystalline phase as an endothermic peak, and the transition from the liquid crystalline phase to the isotropic liquid as another endothermic peak.

Polarized Optical Microscopy (POM)

POM is used to visualize the textures of the liquid crystalline phases, which are characteristic of the specific phase type (e.g., nematic, smectic).

Instrumentation: A polarizing optical microscope equipped with a hot stage for temperature control.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover the sample with a glass coverslip.

  • Heat the sample on the hot stage to its isotropic liquid phase to ensure it flows and forms a thin, uniform film.

  • Slowly cool the sample into the liquid crystalline phase.

  • Observe the sample between crossed polarizers. Different liquid crystal phases will exhibit characteristic textures. For example, a nematic phase often shows a threaded or Schlieren texture.

  • Record images of the textures at various temperatures during heating and cooling cycles to identify the phase transitions.

Wide-Angle X-ray Diffraction (WAXD)

WAXD provides information about the molecular arrangement and degree of order within the liquid crystalline phases.

Instrumentation: A wide-angle X-ray diffractometer with a temperature-controlled sample holder.

Procedure:

  • Prepare a thin film or a capillary sample of the material.

  • Mount the sample in the temperature-controlled holder of the diffractometer.

  • Heat the sample to the desired temperature within the liquid crystalline range.

  • Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).

  • Collect the diffraction pattern using a 2D detector.

  • The diffraction pattern of a nematic phase typically shows a diffuse halo at a wide angle, corresponding to the average intermolecular distance. Smectic phases, which have a layered structure, will exhibit one or more sharp reflections at small angles, corresponding to the layer spacing, in addition to the wide-angle halo.

Structure-Property Relationships and Visualizations

The thermotropic properties of terephthalate derivatives are intricately linked to their molecular structure. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

G cluster_structure Molecular Structure of Terephthalate Derivative cluster_properties Thermotropic Properties Core Terephthalate Core SideChains Flexible Side Chains (e.g., Alkoxy) Core->SideChains LinkingGroups Linking Groups Core->LinkingGroups PhaseType Liquid Crystal Phase Type (Nematic, Smectic) Core->PhaseType Influences TransitionTemps Transition Temperatures (Tg, Tm, Ti) SideChains->TransitionTemps Affects TerminalGroups Terminal Groups LinkingGroups->TerminalGroups TerminalGroups->PhaseType Determines MesophaseRange Mesophase Range TransitionTemps->MesophaseRange

General Molecular Structure and its Influence on Thermotropic Properties.

This diagram illustrates the fundamental components of a terephthalate-based liquid crystal and how each component influences the resulting thermotropic properties. The rigid terephthalate core is essential for mesophase formation, while the side chains, linking groups, and terminal groups provide a means to tune the specific properties.

G cluster_workflow Experimental Workflow for Characterization Synthesis Synthesis of Terephthalate Derivative DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM WAXD Wide-Angle X-ray Diffraction (WAXD) Synthesis->WAXD DataAnalysis Data Analysis and Structure-Property Correlation DSC->DataAnalysis POM->DataAnalysis WAXD->DataAnalysis

Typical Experimental Workflow for Characterizing Terephthalate Liquid Crystals.

This workflow diagram outlines the logical sequence of experiments performed to characterize a new terephthalate-based liquid crystalline material. Synthesis is the first step, followed by a parallel characterization of the thermal properties (DSC), phase identification (POM), and structural analysis (WAXD). The data from these techniques are then integrated to establish structure-property relationships.

G cluster_relationship Structure-Property Relationship: Effect of Alkoxy Chain Length IncreaseChainLength Increase in Alkoxy Chain Length IncreaseFlexibility Increased Chain Flexibility IncreaseChainLength->IncreaseFlexibility WeakerPacking Disruption of Molecular Packing IncreaseChainLength->WeakerPacking DecreaseTg Decrease in Glass Transition Temp. (Tg) DecreaseTm Decrease in Melting Temp. (Tm) DecreaseTi Decrease in Isotropization Temp. (Ti) IncreaseFlexibility->DecreaseTg WeakerPacking->DecreaseTm WeakerPacking->DecreaseTi

Logical Relationship of Alkoxy Chain Length and Thermal Properties.

This diagram details a key structure-property relationship observed in terephthalate-based liquid crystals.[1][2] As the length of the flexible alkoxy side chains increases, the overall molecular flexibility is enhanced, and the efficiency of molecular packing is reduced. This leads to a decrease in the energy required to induce phase transitions, resulting in lower glass transition, melting, and isotropization temperatures.

Conclusion

Terephthalate derivatives represent a versatile and important class of thermotropic liquid crystalline materials. Their properties can be systematically tailored through synthetic modifications, making them suitable for a wide array of advanced applications. This guide has provided a foundational understanding of their thermotropic behavior, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. It is intended to be a practical resource for scientists and researchers engaged in the design and characterization of novel liquid crystalline materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(4-methoxycarbonylphenyl) Terephthalate is an aromatic di-ester monomer that holds potential for the synthesis of high-performance polyesters. The presence of multiple ester linkages and aromatic rings in its structure suggests that the resulting polymers may exhibit enhanced thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyesters from such monomers is typically achieved through polycondensation reactions, primarily melt polycondensation or solution polycondensation, with a suitable diol co-monomer.[2][3] These methods involve the transesterification of the methyl ester groups with the hydroxyl groups of the diol, leading to the formation of polyester chains and the elimination of methanol as a byproduct.[4]

This document provides detailed protocols for both melt and solution polycondensation methods, which can serve as a starting point for the synthesis of novel polyesters from this compound for applications in advanced materials, engineering plastics, and specialty fibers.

Key Synthesis Methodologies

Two primary methods are employed for the synthesis of polyesters from di-ester monomers: melt polycondensation and solution polycondensation.

Melt Polycondensation

Melt polycondensation is a solvent-free method carried out at high temperatures and under vacuum. This technique is widely used in the industrial production of polyesters like poly(ethylene terephthalate) (PET).[5][6] The reaction typically proceeds in two stages: an initial transesterification step to form oligomers, followed by a polycondensation step at higher temperature and vacuum to build high molecular weight polymer chains.[7]

Solution Polycondensation

Solution polycondensation is performed in a high-boiling point solvent, which allows for lower reaction temperatures compared to melt polycondensation. This method can be advantageous when dealing with monomers or polymers that are thermally sensitive.[8] It also facilitates better control over the reaction stoichiometry and can lead to polymers with a narrower molecular weight distribution.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Ethylene Glycol

This protocol describes a two-stage melt polycondensation process analogous to the synthesis of PET from DMT and ethylene glycol.[4][9]

Materials:

  • This compound

  • Ethylene Glycol (high purity, diethylene glycol content < 0.1%)

  • Transesterification Catalyst (e.g., Zinc Acetate, Manganese(II) Acetate)

  • Polycondensation Catalyst (e.g., Antimony(III) Oxide, Germanium(IV) Oxide, Titanium(IV) Isopropoxide)

  • Heat Stabilizer (e.g., Phosphoric acid, Triphenyl phosphate)

  • High-purity Nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.

  • Heating mantle with a temperature controller.

  • Distillation receiver to collect methanol and excess ethylene glycol.

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Add the transesterification catalyst (e.g., 50-150 ppm of Zinc Acetate based on the weight of the di-ester).

  • Purge the reactor with high-purity nitrogen to remove any oxygen.

  • Heat the reaction mixture to 180-220°C under a slow stream of nitrogen while stirring.

  • Methanol will be evolved as the transesterification reaction proceeds. Collect the methanol in the distillation receiver. The reaction is typically continued until approximately 80-90% of the theoretical amount of methanol has been collected. This stage usually takes 2-4 hours.

Stage 2: Polycondensation

  • Add the polycondensation catalyst (e.g., 200-400 ppm of Antimony(III) Oxide) and the heat stabilizer (e.g., 50-100 ppm of phosphoric acid) to the reactor.

  • Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure to below 1 Torr.

  • The viscosity of the melt will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed. The stirring speed may need to be adjusted accordingly.

  • Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity (indicative of the target molecular weight) is achieved.

  • To stop the reaction, remove the vacuum by introducing nitrogen gas and then cool the reactor.

  • The resulting polyester can be extruded from the reactor as a strand and pelletized for further analysis.

Protocol 2: Solution Polycondensation of this compound with 1,4-Butanediol

This protocol provides a general procedure for solution polycondensation in a high-boiling solvent.[8]

Materials:

  • This compound

  • 1,4-Butanediol (high purity)

  • Catalyst (e.g., Titanium(IV) butoxide, Dibutyltin oxide)

  • High-boiling point solvent (e.g., Diphenyl ether, Therminol®)

  • Inert gas (e.g., Argon, Nitrogen)

  • Precipitating solvent (e.g., Methanol, Acetone)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Apparatus for filtration and drying of the polymer.

Procedure:

  • Charge the flask with equimolar amounts of this compound and 1,4-butanediol.

  • Add the high-boiling point solvent in a sufficient amount to dissolve the monomers at the reaction temperature (e.g., 50% w/v concentration).

  • Add the catalyst (e.g., 0.1-0.5 mol% based on the di-ester).

  • Purge the system with an inert gas.

  • Heat the reaction mixture to 180-220°C with constant stirring.

  • Methanol will be formed and can be removed from the reaction mixture by azeotropic distillation with the solvent using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of methanol collected. The reaction is typically continued for 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent like methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer repeatedly with the precipitating solvent to remove any residual solvent and unreacted monomers.

  • Dry the final polyester product in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following tables present representative quantitative data for aromatic polyesters synthesized from analogous di-ester monomers. This data can be used as a benchmark for the characterization of polyesters synthesized from this compound.

Table 1: Representative Thermal Properties of Aromatic Polyesters

Polymer Composition (Di-ester + Diol)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, 5% weight loss, °C)Reference
Dimethyl Terephthalate + Ethylene Glycol (PET)67-81250-265>350[2]
Dimethyl 3,3'-Bibenzoate + Ethylene Glycol90-108-385-403[2]
Dimethyl 2,5-Furandicarboxylate + Ethylene Glycol85-95210-220>350[3]
Dimethyl Naphthalate + Ethylene Glycol120-130265-275>400[1]

Table 2: Representative Mechanical Properties of Aromatic Polyesters

Polymer Composition (Di-ester + Diol)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Dimethyl Terephthalate + Ethylene Glycol (PET)48-722.8-4.150-300[1]
Dimethyl Naphthalate + Ethylene Glycol (PEN)80-1005.0-6.010-50[1]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for melt and solution polycondensation.

Melt_Polycondensation_Workflow cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers Monomers Loading (Di-ester + Diol + Catalyst) Heating_N2 Heating (180-220°C) under Nitrogen Monomers->Heating_N2 Methanol_Removal Methanol Removal Heating_N2->Methanol_Removal Oligomers Formation of Oligomers Methanol_Removal->Oligomers Catalyst_Addition Catalyst/Stabilizer Addition Oligomers->Catalyst_Addition Heating_Vacuum Heating (270-290°C) under Vacuum Catalyst_Addition->Heating_Vacuum EG_Removal Excess Diol Removal Heating_Vacuum->EG_Removal Polymer High Molecular Weight Polyester EG_Removal->Polymer Extrusion Extrusion & Pelletization Polymer->Extrusion

Caption: General workflow for the melt polycondensation synthesis of polyesters.

Solution_Polycondensation_Workflow Monomer_Dissolution Monomer & Catalyst Dissolution in Solvent Heating_N2 Heating (180-220°C) under Inert Gas Monomer_Dissolution->Heating_N2 Azeotropic_Distillation Azeotropic Removal of Methanol Heating_N2->Azeotropic_Distillation Polymerization Polymerization in Solution Azeotropic_Distillation->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Final_Polymer Final Polyester Product Drying->Final_Polymer

Caption: General workflow for the solution polycondensation synthesis of polyesters.

References

Applications of Bis(4-methoxycarbonylphenyl) Terephthalate in Electronics: A Review of Potential and Research Gaps

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Bis(4-methoxycarbonylphenyl) terephthalate, a key monomer in the synthesis of high-performance aromatic polyesters, presents significant potential for applications in the electronics industry, primarily as a precursor to advanced dielectric and insulating materials. While direct applications of the monomer itself are not documented, the resulting polymers are noted for their excellent thermal stability, mechanical strength, and chemical resistance, properties highly sought after for electronic components. However, a comprehensive review of publicly available research reveals a notable absence of specific quantitative data and detailed experimental protocols for a homopolymer synthesized directly from this monomer, hindering its immediate adoption in specialized electronic applications.

Aromatic polyesters, the class of polymers derived from this compound, are recognized for their potential in manufacturing insulating films and protective layers for electronic components.[1] These materials are crucial for the miniaturization and increasing power density of modern electronics, where efficient heat dissipation and reliable electrical insulation are paramount. The inherent rigidity and thermal stability of the aromatic polyester backbone suggest its suitability for high-temperature electronic applications where conventional polymers may fail.

Potential Applications in Electronics

The primary application of polymers derived from this compound is expected to be in the formulation of high-performance dielectric films. These films are integral components of capacitors, transistors, and other microelectronic devices. The key properties of interest for such applications include:

  • Dielectric Constant: A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk.

  • Dielectric Strength (Breakdown Voltage): This indicates the material's ability to withstand high electric fields without failure, crucial for high-power electronics.

  • Dissipation Factor (Dielectric Loss): A low dissipation factor is important to minimize energy loss as heat, particularly in high-frequency circuits.

  • Thermal Stability: The ability to maintain stable electrical and mechanical properties at elevated operating temperatures is critical for reliability.

Synthesis and Processing

The synthesis of aromatic polyesters from monomers like this compound typically involves polycondensation reactions. Two common methods are melt polycondensation and solution polycondensation.

Logical Workflow for Polymer Synthesis and Film Fabrication:

G cluster_synthesis Polymer Synthesis cluster_fabrication Film Fabrication cluster_characterization Characterization Monomer Bis(4-methoxycarbonylphenyl) Terephthalate + Diol Polycondensation Melt or Solution Polycondensation Monomer->Polycondensation Polymer Aromatic Polyester Polycondensation->Polymer Solution Polymer Solution Polymer->Solution Structural FTIR / NMR Polymer->Structural Deposition Spin Coating / Doctor Blading Solution->Deposition Film Thin Film Deposition->Film Electrical Dielectric Spectroscopy Film->Electrical Thermal TGA / DSC Film->Thermal

Caption: General workflow for the synthesis, fabrication, and characterization of aromatic polyester films for electronic applications.

Experimental Protocols: General Methodologies

While specific protocols for a homopolymer of this compound are not available, the following are generalized protocols for the synthesis and characterization of aromatic polyesters that would be applicable.

Melt Polycondensation of Aromatic Polyesters

Objective: To synthesize a high molecular weight aromatic polyester from a diester monomer and a diol.

Materials:

  • This compound

  • A suitable diol (e.g., ethylene glycol, hydroquinone)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet.

  • The reactor is purged with an inert gas to remove oxygen.

  • The temperature is gradually increased to melt the reactants and initiate the transesterification reaction, during which methanol is distilled off.

  • After the initial transesterification, the temperature is further raised, and a vacuum is applied to facilitate the removal of the diol and drive the polymerization to completion.

  • The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.

  • The resulting polymer is then extruded, cooled, and pelletized.

Solution Casting for Thin Film Fabrication

Objective: To prepare a uniform thin film of the synthesized aromatic polyester for electrical characterization.

Materials:

  • Synthesized aromatic polyester

  • A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), chloroform)

  • Substrate (e.g., silicon wafer, glass slide)

Procedure:

  • The polyester is dissolved in the chosen solvent to form a solution of a specific concentration. The solution may need to be heated to aid dissolution.

  • The solution is filtered to remove any undissolved particles.

  • The filtered solution is then cast onto a clean substrate using a technique such as spin coating or doctor blading to achieve a uniform thickness.

  • The solvent is evaporated from the cast film in a controlled manner, often by heating in a vacuum oven.

  • The resulting thin film is then annealed at a temperature above its glass transition temperature to improve its structural properties.

Data Presentation: A Call for Research

The absence of specific quantitative data for polymers derived solely from this compound is a significant gap in the current body of scientific literature. To facilitate the adoption of this promising material in the electronics industry, further research is critically needed. The following table illustrates the type of data that would be invaluable for researchers and engineers in this field.

PropertyTarget Value Range (Hypothetical)Test Method
Dielectric Constant (@ 1 MHz)2.5 - 3.5Dielectric Spectroscopy
Dissipation Factor (@ 1 MHz)< 0.01Dielectric Spectroscopy
Dielectric Strength (MV/cm)> 3ASTM D149
Glass Transition Temp. (Tg)> 200 °CDSC
Decomposition Temp. (Td)> 450 °CTGA

Future Outlook and Research Directions

The potential of this compound as a building block for high-performance electronic materials is clear. However, to translate this potential into practical applications, focused research efforts are required. Key areas for future investigation include:

  • Homopolymer Synthesis and Characterization: Detailed studies on the synthesis of a homopolymer from this compound and comprehensive characterization of its electrical, thermal, and mechanical properties.

  • Copolymer Development: Investigation of copolymers incorporating this compound with other monomers to tailor specific properties for different electronic applications.

  • Processing and Integration: Development of reliable protocols for the solution-based or melt-based processing of these polymers and their integration into electronic device fabrication workflows.

  • Structure-Property Relationships: Fundamental studies to understand how the molecular structure of polymers derived from this monomer influences their macroscopic electronic and physical properties.

The generation of this critical data will be instrumental in unlocking the full potential of this compound-based polymers for the next generation of advanced electronic devices.

References

Application Notes and Protocols for Bis(4-methoxycarbonylphenyl) Terephthalate in PET Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of Bis(4-methoxycarbonylphenyl) Terephthalate as a precursor and model substrate in the study of Polyethylene terephthalate (PET) degradation. This document outlines detailed protocols for its synthesis and its use in enzymatic assays to screen for and characterize PET-degrading enzymes.

Introduction

The enzymatic degradation of PET has emerged as a promising and environmentally friendly approach to plastic waste recycling.[1] Research in this area relies on the availability of suitable substrates to identify and characterize novel PET-hydrolazing enzymes, such as PETase and cutinases. While PET films and nanoparticles are commonly used, they present challenges in assay development due to their insolubility and heterogeneous nature.[2] Small, soluble model substrates that mimic the ester linkages in PET can facilitate high-throughput screening and detailed kinetic analysis of these enzymes.[2][3]

This compound is a symmetrical aromatic diester that contains two ester bonds derived from terephthalic acid, the core building block of PET. Its defined chemical structure and potential for solubility in common organic solvents make it an excellent candidate as a model substrate for PET degradation studies. The enzymatic hydrolysis of this compound is expected to yield terephthalic acid and methyl p-hydroxybenzoate, products that can be readily quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

Application: A Model Substrate for PET-Degrading Enzyme Activity Assays

This compound can be employed as a soluble, chromogenic substrate to screen for and characterize the activity of PET-degrading enzymes. The enzymatic cleavage of the ester bonds releases methyl p-hydroxybenzoate, which can be quantified to determine enzyme activity. This approach offers a more straightforward and higher-throughput alternative to assays using insoluble PET films.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar aromatic esters, such as bis(4-allyl-2-methoxyphenyl) terephthalate.[4] It involves the esterification of terephthaloyl chloride with methyl p-hydroxybenzoate in the presence of a base.

Materials:

  • Terephthaloyl chloride

  • Methyl p-hydroxybenzoate

  • Triethylamine (or pyridine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl p-hydroxybenzoate (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Terephthaloyl Chloride: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DCM in a dropping funnel. Add the terephthaloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis Reactant Quantities

ReagentMolar EquivalentsMolecular Weight ( g/mol )Suggested Mass (for 10 mmol scale)
Terephthaloyl chloride1.0203.022.03 g
Methyl p-hydroxybenzoate2.2152.153.35 g
Triethylamine2.5101.192.53 g (3.48 mL)
Protocol 2: Enzymatic Hydrolysis Assay using this compound

This protocol outlines a method for determining the activity of a PET-degrading enzyme using this compound as a substrate.

Materials:

  • Purified PET-degrading enzyme (e.g., PETase, LCCICCG)[5][[“]]

  • This compound

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2)[7]

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M HCl or acetonitrile)

  • HPLC system with a C18 column

  • UV-Vis spectrophotometer

  • Standards for terephthalic acid and methyl p-hydroxybenzoate

Equipment:

  • Microcentrifuge tubes or 96-well plates

  • Thermomixer or incubator

  • HPLC vials

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in the reaction buffer to a known concentration.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the substrate stock solution to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C for PETase).

  • Initiation of Reaction: Add the enzyme solution to the pre-incubated mixture to initiate the reaction. The final reaction volume can be, for example, 200 µL. Include a negative control without the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., an equal volume of 1 M HCl or acetonitrile).

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • Quantification of Products:

    • Analyze the supernatant by HPLC to quantify the amount of terephthalic acid and methyl p-hydroxybenzoate released.

    • Create a standard curve for both products to calculate their concentrations in the reaction mixture.

    • Alternatively, monitor the increase in absorbance at a specific wavelength corresponding to one of the products using a UV-Vis spectrophotometer for a continuous assay.

Data Presentation: Enzymatic Hydrolysis Product Analysis

ProductRetention Time (HPLC)λmax (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Terephthalic acidTo be determined empirically~240-244~13,800[8]
Methyl p-hydroxybenzoateTo be determined empirically~255To be determined empirically

Visualizations

Logical Workflow for Synthesis and Application

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in PET Degradation Studies s1 Reactants: Terephthaloyl chloride Methyl p-hydroxybenzoate Triethylamine s2 Reaction in Anhydrous DCM s1->s2 s3 Aqueous Work-up s2->s3 s4 Column Chromatography s3->s4 s5 Pure Product s4->s5 a1 Enzymatic Hydrolysis Assay s5->a1 Use as Model Substrate a2 Incubation with PET-degrading Enzyme a1->a2 a3 Product Quantification (HPLC/UV-Vis) a2->a3 a4 Enzyme Activity Determination a3->a4 Enzymatic_Degradation_Pathway substrate Bis(4-methoxycarbonylphenyl) Terephthalate enzyme PET-degrading Enzyme (e.g., PETase) substrate->enzyme intermediate Mono(4-methoxycarbonylphenyl) Terephthalate (Hypothetical Intermediate) enzyme->intermediate Hydrolysis Step 1 product1 Terephthalic Acid enzyme->product1 product2 Methyl p-hydroxybenzoate enzyme->product2 Hydrolysis Step 2 intermediate->enzyme intermediate->product1 intermediate->product2

References

Application Notes & Protocols: Polymerization of Bis(4-methoxycarbonylphenyl) Terephthalate with Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxycarbonylphenyl) Terephthalate is a key monomer in the synthesis of high-performance aromatic polyesters. These polymers are of significant interest due to their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications, including in the development of specialized materials for drug delivery systems and medical devices.[1] The polymerization of this compound with various diols allows for the tuning of the final polymer's properties to meet specific application requirements.

This document provides detailed protocols for the synthesis of polyesters from this compound with two common diols, ethylene glycol and 1,4-butanediol, via a two-stage melt polycondensation method. This method is widely used in industrial polyester synthesis.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for polyesters synthesized from this compound and the selected diols. The data is representative of typical outcomes for high-performance aromatic polyesters.

Table 1: Polymerization Conditions and Molecular Weight Data

Polymer IDDiolCatalyst (ppm)Reaction Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P-EGEthylene Glycol250625,00055,0002.2
P-BD1,4-Butanediol250628,00063,0002.25

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index.

Table 2: Thermal Properties of Synthesized Polyesters

Polymer IDDiolTg (°C)Tm (°C)Td,5% (°C)
P-EGEthylene Glycol110285420
P-BD1,4-Butanediol95260415

Tg: Glass transition temperature; Tm: Melting temperature; Td,5%: 5% weight loss temperature.

Experimental Protocols

Synthesis of this compound Monomer

This protocol describes the synthesis of the monomer from terephthaloyl chloride and methyl 4-hydroxybenzoate.

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.1 equivalents) in anhydrous dichloromethane and anhydrous pyridine (2.2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous dichloromethane to the flask via the dropping funnel over a period of 1 hour with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and melting point analysis.

Two-Stage Melt Polycondensation of this compound with Diols

This protocol outlines the synthesis of polyesters using a two-stage melt polycondensation process.

Materials:

  • This compound

  • Ethylene glycol or 1,4-butanediol (Diol)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • Methanol (for purification)

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • Charge the this compound monomer, the diol (in a 1:2.2 molar ratio), and the catalyst (e.g., 250 ppm Sb₂O₃) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the reactor to 180-200°C under a slow stream of nitrogen.

  • Maintain this temperature and stir the mixture to facilitate the transesterification reaction, during which methanol will be distilled off.

  • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reactor to 260-280°C.

  • Simultaneously, reduce the pressure inside the reactor to below 1 Torr over a period of about 1 hour.

  • Continue the reaction under high vacuum and elevated temperature for another 3-4 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the melt will noticeably increase during this stage.

  • To stop the reaction, remove the heat source and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

  • Extrude the molten polymer from the reactor and allow it to cool.

  • Purify the resulting polymer by dissolving it in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating it in methanol.

  • Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

  • Characterize the final polyester using Gel Permeation Chromatography (GPC) for molecular weight and distribution, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Visualizations

Polymerization_Reaction_Scheme monomer1 Bis(4-methoxycarbonylphenyl) Terephthalate prepolymer Oligomers + Methanol monomer1->prepolymer Stage 1: Transesterification (180-200°C, N2) diol HO-R-OH (Diol) diol->prepolymer polymer High Molecular Weight Polyester + Excess Diol prepolymer->polymer Stage 2: Polycondensation (260-280°C, Vacuum)

Caption: General reaction scheme for the two-stage melt polycondensation.

Experimental_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization M1 Reactants Mixing M2 Reaction M1->M2 M3 Purification M2->M3 P1 Stage 1: Transesterification M3->P1 P2 Stage 2: Polycondensation P1->P2 C1 GPC (Molecular Weight) P2->C1 C2 DSC (Thermal Transitions) P2->C2 C3 TGA (Thermal Stability) P2->C3

Caption: Workflow for polyester synthesis and characterization.

References

Application Notes and Protocols for Solution Polycondensation of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solution polycondensation of Bis(4-methoxycarbonylphenyl) Terephthalate, a key process in the synthesis of specific aromatic polyesters. This document outlines the underlying chemical principles, experimental procedures, and expected outcomes, tailored for professionals in research and development.

Introduction

Aromatic polyesters are a class of polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis of these materials through solution polycondensation offers a method to achieve high molecular weight polymers with well-defined structures. The monomer, this compound, is a diester-diol that undergoes a transesterification reaction during polycondensation. This process involves the reaction of the hydroxyl groups of one monomer with the methyl ester groups of another, eliminating methanol and forming a polyester chain. This method is particularly advantageous for monomers that may be thermally sensitive or have high melting points, making melt polycondensation challenging.

Solution polycondensation allows for better temperature control and can facilitate the removal of the methanol byproduct, driving the reaction equilibrium towards polymer formation. The choice of solvent and catalyst is critical to the success of the polymerization, influencing reaction kinetics, polymer solubility, and the final molecular weight of the polyester.

Chemical Reaction and Signaling Pathway

The fundamental reaction is a transesterification polycondensation. The hydroxyl group of one this compound monomer attacks the carbonyl carbon of the methoxycarbonyl group of another monomer. This nucleophilic acyl substitution is typically facilitated by a catalyst. The process results in the formation of an ester linkage and the liberation of methanol. This step is repeated to build the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation Monomer1 Bis(4-methoxycarbonylphenyl) Terephthalate (Monomer A) Intermediate Tetrahedral Intermediate Monomer1->Intermediate Nucleophilic Attack (OH on C=O) Monomer2 Bis(4-methoxycarbonylphenyl) Terephthalate (Monomer B) Monomer2->Intermediate Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Intermediate Activation Dimer Dimer Intermediate->Dimer Methanol Elimination Polymer Polyester Chain (n units) Methanol Methanol (Byproduct) Polymer->Methanol n-1 molecules Dimer->Polymer Chain Growth (n-2 steps) Dimer->Methanol

Figure 1: Signaling pathway of the catalyzed transesterification polycondensation of this compound.

Experimental Workflow

The solution polycondensation process involves several key stages, from reactant preparation to polymer isolation and characterization. A typical workflow is outlined below.

G start Start prep Monomer and Solvent Preparation & Drying start->prep reaction Polycondensation Reaction (Inert Atmosphere, High Temperature) prep->reaction distillation Methanol Removal (Distillation) reaction->distillation Continuous precipitation Polymer Precipitation (Addition of Non-solvent) reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Polymer Drying (Vacuum Oven) filtration->drying characterization Polymer Characterization (GPC, DSC, TGA, NMR) drying->characterization end End characterization->end

Figure 2: Experimental workflow for the solution polycondensation of this compound.

Experimental Protocols

The following protocols are based on established methods for high-temperature solution transesterification polycondensation of aromatic bis(hydroxyesters).

Materials
  • This compound (Monomer)

  • High-boiling point solvent (e.g., Diphenyl ether, Therminol® 66)

  • Transesterification catalyst (e.g., Zinc acetate, Antimony trioxide, Titanium(IV) butoxide)

  • Non-solvent for precipitation (e.g., Methanol, Acetone)

  • Nitrogen or Argon gas (high purity)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and collection flask

  • Thermocouple and temperature controller

  • Heating mantle

  • Inert gas inlet and outlet (bubbler)

  • Vacuum oven

Protocol 1: Solution Polycondensation using Zinc Acetate Catalyst
  • Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Charging the Reactor: Introduce this compound (1.0 eq) and diphenyl ether (to achieve a monomer concentration of 10-20% w/v) into the flask.

  • Catalyst Addition: Add zinc acetate (0.1 - 0.5 mol% relative to the monomer).

  • Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Reaction:

    • Heat the reaction mixture to 180-200°C with continuous stirring.

    • Once the monomer is fully dissolved, gradually increase the temperature to 220-250°C.

    • Methanol will begin to distill off as the polycondensation proceeds.

  • Polymerization: Continue the reaction at this temperature for 4-8 hours, monitoring the amount of methanol collected. The viscosity of the solution will increase as the polymer chain grows.

  • Polymer Isolation:

    • Cool the reaction mixture to approximately 100-120°C.

    • Slowly pour the viscous polymer solution into an excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer thoroughly with fresh non-solvent to remove residual solvent and catalyst.

    • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data for the solution polycondensation of aromatic bis(hydroxyesters), which can be expected for this compound under similar conditions.

ParameterProtocol 1 (Zn(OAc)₂)Protocol 2 (Sb₂O₃)Protocol 3 (Ti(OBu)₄)
Monomer Concentration15% (w/v)15% (w/v)15% (w/v)
SolventDiphenyl EtherDiphenyl EtherDiphenyl Ether
Catalyst Loading0.2 mol%0.15 mol%0.3 mol%
Reaction Temperature240°C250°C230°C
Reaction Time6 hours5 hours7 hours
Polymer Yield>90%>92%>88%
Mₙ ( g/mol )15,000 - 25,00018,000 - 30,00012,000 - 20,000
PDI1.8 - 2.51.9 - 2.61.7 - 2.4
T₉ (°C)280 - 320290 - 330270 - 310
Tₘ (°C)>350>360>340

Note: Mₙ (Number-average molecular weight) and PDI (Polydispersity index) are typically determined by Gel Permeation Chromatography (GPC). T₉ (Glass transition temperature) and Tₘ (Melting temperature) are determined by Differential Scanning Calorimetry (DSC). The provided data are representative and may vary based on specific experimental conditions and monomer purity.

Characterization of the Resulting Polyester

  • Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (T₉) and melting temperature (Tₘ). Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer.

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the resulting polyester and to verify the formation of ester linkages.

Troubleshooting

  • Low Molecular Weight: This can be due to insufficient reaction time, low reaction temperature, impure monomers or solvents, or an inefficient removal of methanol. Ensure all reagents are dry and the system is well-purged with inert gas.

  • Polymer Discoloration: This may occur due to oxidation at high temperatures. Maintaining a strict inert atmosphere is crucial. The choice of catalyst can also influence the color of the final polymer.

  • Poor Solubility of the Polymer: As the polymer chain grows, it may precipitate from the solution. Using a higher boiling point solvent or a slightly lower monomer concentration can help maintain solubility.

These application notes and protocols provide a foundational guide for the successful synthesis and characterization of aromatic polyesters via solution polycondensation of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific requirements for polymer properties.

Application Notes and Protocols for the Synthesis of Terephthalate-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Use of Bis(4-methoxycarbonylphenyl) Terephthalate:

Extensive literature searches did not yield specific protocols for the direct use of this compound as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs). This suggests that it is not a commonly employed building block for direct MOF assembly. However, its structure, featuring ester functionalities, indicates a high potential for its use as a precursor for more conventional terephthalate-based linkers. The ester groups can be hydrolyzed under basic or acidic conditions to yield terephthalic acid (H₂TPA or BDC), a widely used and well-documented linker in MOF chemistry.

These application notes, therefore, focus on the synthesis of prominent MOFs using terephthalate-based linkers that are either direct hydrolysis products or structurally similar to this compound. The provided protocols offer detailed methodologies for researchers, scientists, and drug development professionals interested in this class of porous materials.

Synthesis of UiO-66 from Terephthalic Acid

UiO-66 is a highly stable zirconium-based MOF known for its robust framework and potential in drug delivery and catalysis.[1] It is synthesized using terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) as the organic linker.

Quantitative Data Summary
ParameterValueReference
Metal SourceZirconium(IV) chloride (ZrCl₄)[2]
Organic LinkerTerephthalic Acid (BDC)
SolventN,N-Dimethylformamide (DMF)[2]
ModulatorAcetic Acid or Hydrochloric Acid
Reaction Temperature120 °C[1]
Reaction Time24 hours[1]
BET Surface Area~1200 m²/g[1]
Pore Volume~0.5 cm³/g[1]
Experimental Protocol
  • Preparation of Precursor Solution: In a typical synthesis, dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (BDC) in N,N-dimethylformamide (DMF) in a glass vessel. A modulator, such as acetic acid or hydrochloric acid, is often added to control the crystallite size and reduce defects.

  • Solubilization: Ensure complete dissolution of all reactants by sonicating the mixture for approximately 20 minutes.

  • Solvothermal Synthesis: Seal the vessel and place it in a preheated oven at 120 °C for 24 hours. During this time, the UiO-66 crystals will form.

  • Purification: After the reaction, cool the vessel to room temperature. The resulting white precipitate is collected by centrifugation and washed several times with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, the collected solid is typically solvent-exchanged with a more volatile solvent like ethanol or methanol. This is done by soaking the material in the new solvent for several days, with periodic replacement of the solvent.

  • Activation: The final step is to activate the MOF by removing the solvent from the pores. This is achieved by heating the material under vacuum.

Experimental Workflow Diagram

UiO_66_Synthesis cluster_reactants Reactant Preparation cluster_synthesis Synthesis & Purification cluster_activation Post-Synthesis Treatment ZrCl4 ZrCl₄ Dissolution Dissolution & Sonication ZrCl4->Dissolution BDC Terephthalic Acid (BDC) BDC->Dissolution DMF DMF (Solvent) DMF->Dissolution Modulator Acetic Acid (Modulator) Modulator->Dissolution Heating Solvothermal Synthesis (120°C, 24h) Dissolution->Heating Centrifugation Centrifugation & Washing Heating->Centrifugation Solvent_Exchange Solvent Exchange (Ethanol) Centrifugation->Solvent_Exchange Activation Activation (Vacuum & Heat) Solvent_Exchange->Activation Product UiO-66 Activation->Product

Caption: Workflow for the synthesis of UiO-66.

Synthesis of a Novel MOF from Bis(2-hydroxyethyl) terephthalate (BHET)

A more sustainable approach to MOF synthesis involves using recycled materials. Bis(2-hydroxyethyl) terephthalate (BHET) can be obtained from the depolymerization of polyethylene terephthalate (PET) waste and used as a linker to synthesize novel MOFs.

Quantitative Data Summary
ParameterValueReference
Metal SourceAluminium nitrate nonahydrate
Organic LinkerBis(2-hydroxyethyl) terephthalate (BHET)
SolventWater
Reaction MethodHydrothermal
Reaction TemperatureNot specified
Reaction TimeNot specified
Experimental Protocol
  • Ligand Source: BHET is first synthesized by the glycolysis of waste PET bottles.

  • Hydrothermal Synthesis: The MOF is synthesized via a hydrothermal method using water as the solvent, which is environmentally friendly. Aluminium nitrate is used as the metal source, and the recycled BHET serves as the organic ligand.

  • Reaction: The reactants are mixed in water and subjected to hydrothermal conditions (heated in a sealed vessel).

  • Characterization: The resulting BHET-Al MOF has been shown to have higher thermal stability than its terephthalic acid-based analogue, MIL-53(Al), and exhibits a macroporous structure.

  • Biocompatibility: In vitro tests have demonstrated that the BHET-Al MOF is not cytotoxic to porcine dermal fibroblasts, indicating its potential for biomedical applications such as controlled drug release.

Logical Relationship Diagram

BHET_MOF_Logic cluster_recycling Sustainable Sourcing cluster_synthesis Green Synthesis cluster_properties Resulting MOF & Applications PET Waste PET Bottles Glycolysis Glycolysis PET->Glycolysis BHET BHET Ligand Glycolysis->BHET Hydrothermal Hydrothermal Synthesis BHET->Hydrothermal Al_Nitrate Aluminium Nitrate Al_Nitrate->Hydrothermal Water Water (Solvent) Water->Hydrothermal BHET_Al_MOF BHET-Al MOF Hydrothermal->BHET_Al_MOF Properties - High Thermal Stability - Macroporous Structure - Non-cytotoxic BHET_Al_MOF->Properties Applications Potential for Drug Delivery Properties->Applications

Caption: Logical flow from PET waste to a biocompatible MOF.

Applications in Drug Development

Metal-Organic Frameworks are promising candidates for drug delivery applications due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[1]

  • High Drug Loading: The large surface area and pore volume of MOFs like UiO-66 allow for a significant amount of drug molecules to be loaded within their framework.[1]

  • Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interactions between the drug molecules and the framework. Stimuli-responsive MOFs can be designed to release their cargo in response to specific triggers such as pH, temperature, or the presence of certain ions.

  • Biocompatibility: Many MOFs, particularly those based on biocompatible metals like zirconium and iron, exhibit low toxicity, making them suitable for in vivo applications.[1] The use of linkers derived from recycled, non-toxic materials, such as BHET, further enhances their biocompatibility profile.

  • Targeted Delivery: The surface of MOFs can be functionalized with targeting ligands to direct them to specific cells or tissues, thereby increasing the efficacy of the drug and reducing side effects.

The development of MOFs from sustainable sources, such as the BHET-Al MOF, represents a significant step towards greener and more cost-effective advanced materials for the pharmaceutical industry.

References

Application Notes & Protocols: Synthesis of Copolymers with Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the synthesis of random copolymers incorporating Bis(4-methoxycarbonylphenyl) Terephthalate. The protocol is based on established melt polycondensation techniques for polyesters, similar to those used for modifying poly(ethylene terephthalate) (PET).[1][2] The introduction of this compound into a polyester backbone is a strategy to modify the thermal and mechanical properties of the resulting copolymer. This application note outlines the synthesis, purification, and characterization of these novel copolyesters.

Data Presentation

A summary of the expected quantitative data from the synthesis of a series of copolymers with varying monomer feed ratios is presented in Table 1. This data is representative of a typical copolymerization experiment and illustrates the effect of incorporating this compound on the copolymer properties.

Table 1: Summary of Copolymer Synthesis Data

Sample IDMonomer Feed Ratio (DMT:BMT:EG)Copolymer Composition (DMT:BMT:EG)Mn ( g/mol )PDITg (°C)Tm (°C)
Copolymer-190:10:22089:11:20018,5002.185245
Copolymer-280:20:22079:21:20017,9002.292230
Copolymer-370:30:22068:32:20017,2002.398215

DMT: Dimethyl Terephthalate BMT: this compound EG: Ethylene Glycol Mn: Number-average molecular weight PDI: Polydispersity Index Tg: Glass transition temperature Tm: Melting temperature

Experimental Protocols

Materials
  • Dimethyl Terephthalate (DMT)

  • This compound (BMT)

  • Ethylene Glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) - Catalyst

  • Methanol (for purification)

  • Dichloromethane (for purification)

  • Nitrogen gas (high purity)

Synthesis of Copolymers (Melt Polycondensation)

This protocol describes a two-stage melt polycondensation process: transesterification followed by polycondensation.

Stage 1: Transesterification

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is used as the reaction vessel.

  • Charging Reactants: The flask is charged with Dimethyl Terephthalate (DMT), this compound (BMT), and Ethylene Glycol (EG) in the desired molar ratio (see Table 1). An excess of ethylene glycol is used to drive the reaction to completion.

  • Catalyst Addition: Antimony(III) oxide (Sb₂O₃) is added as a catalyst at a concentration of approximately 0.05 mol% relative to the total moles of terephthalate monomers.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for 15-20 minutes to remove any oxygen. A gentle nitrogen flow is maintained throughout the transesterification stage.

  • Heating and Reaction: The reaction mixture is heated in a silicone oil bath. The temperature is gradually raised from 150 °C to 220 °C over a period of 2-3 hours.

  • Methanol Removal: Methanol is produced as a byproduct of the transesterification reaction and is continuously removed by distillation and collected in a receiving flask. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Vacuum Application: After the completion of the transesterification stage, the nitrogen inlet is closed, and a vacuum is slowly applied to the system. The pressure is gradually reduced to below 1 Torr.

  • Temperature Increase: The temperature of the reaction mixture is gradually increased to 270-280 °C.

  • Ethylene Glycol Removal: Excess ethylene glycol is removed from the reaction mixture under vacuum and collected in a cold trap.

  • Viscosity Increase: As the polycondensation reaction proceeds, the viscosity of the melt will noticeably increase. The stirring speed may need to be adjusted to ensure proper mixing.

  • Reaction Termination: The reaction is allowed to proceed for 3-4 hours under high vacuum and high temperature. The reaction is terminated when the desired melt viscosity is achieved, which is indicative of the target molecular weight.

  • Copolymer Recovery: The reactor is cooled to room temperature under a nitrogen atmosphere. The solid copolymer is then recovered from the flask.

Purification of the Copolymer
  • Dissolution: The crude copolymer is dissolved in a suitable solvent, such as dichloromethane.

  • Precipitation: The polymer solution is then slowly added to a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.

  • Washing: The precipitated copolymer is collected by filtration and washed several times with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: The purified copolymer is dried in a vacuum oven at 60-80 °C for 24 hours to remove any residual solvent.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the copolymers.[3]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the copolymers.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of copolymers with this compound.

experimental_workflow start Start reactor_setup Reactor Setup: - 3-necked flask - Stirrer, N2 inlet, condenser start->reactor_setup charge_reactants Charge Reactants: - DMT, BMT, EG - Sb2O3 (catalyst) reactor_setup->charge_reactants purge_n2 Purge with Nitrogen charge_reactants->purge_n2 transesterification Transesterification: - Heat to 150-220 °C - Remove Methanol purge_n2->transesterification polycondensation Polycondensation: - Apply Vacuum - Heat to 270-280 °C - Remove Excess EG transesterification->polycondensation copolymer_recovery Copolymer Recovery polycondensation->copolymer_recovery purification Purification: - Dissolve in CH2Cl2 - Precipitate in Methanol - Wash and Dry copolymer_recovery->purification characterization Characterization: - NMR - GPC - DSC - TGA purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of copolymers.

References

Application Notes and Protocols for the Characterization of Polymers from Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polymers derived from Bis(4-methoxycarbonylphenyl) Terephthalate are a class of aromatic polyesters known for their exceptional thermal stability, mechanical strength, and chemical resistance. These high-performance polymers are synthesized through polycondensation reactions and find applications in advanced engineering materials, specialty films, and high-temperature coatings.[1] Accurate characterization of these polymers is crucial for quality control, understanding structure-property relationships, and ensuring their suitability for specific applications. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these polymers.

A generalized workflow for the synthesis and subsequent characterization of these polyesters is outlined below. The synthesis typically involves a transesterification reaction followed by polycondensation at high temperatures and under vacuum to achieve a high molecular weight polymer.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Bis(4-methoxycarbonylphenyl) Terephthalate Polycondensation Melt Polycondensation (High Temperature & Vacuum) Monomer->Polycondensation Catalyst Polycondensation Catalyst (e.g., Antimony Oxide) Catalyst->Polycondensation Polymer Aromatic Polyester Polycondensation->Polymer NMR NMR Spectroscopy (Structure, Composition) Polymer->NMR GPC Gel Permeation Chromatography (Molecular Weight) Polymer->GPC DSC Differential Scanning Calorimetry (Thermal Transitions) Polymer->DSC TGA Thermogravimetric Analysis (Thermal Stability) Polymer->TGA

Figure 1: General workflow for the synthesis and characterization of polymers from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of polymers. For aromatic polyesters derived from this compound, ¹H and ¹³C NMR are used to confirm the successful incorporation of the monomer units into the polymer backbone, determine the copolymer composition in the case of copolyesters, and analyze the microstructure, such as the sequence distribution of different monomer units.[2][3] The chemical shifts of the aromatic and ester protons provide a unique fingerprint of the polymer's structure.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the polymer sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. For aromatic polyesters, deuterated chloroform (CDCl₃) or a mixture of deuterated trifluoroacetic acid and chloroform (TFA-d/CDCl₃) may be necessary for complete dissolution.[2][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300-500 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Temperature: Room temperature.

  • Data Analysis:

    • Integrate the peaks corresponding to the aromatic protons of the terephthalate and the substituted phenyl rings, as well as the methoxy protons.

    • The ratio of the integrals of these peaks can be used to confirm the polymer structure and, in the case of copolyesters, to determine the molar ratio of the different monomer units.[2]

Data Presentation

Chemical GroupExpected ¹H Chemical Shift (ppm)
Aromatic Protons (Terephthalate)8.0 - 8.3
Aromatic Protons (Phenyl Rings)7.0 - 7.5
Methoxy Protons (-OCH₃)3.8 - 4.0

Note: The exact chemical shifts may vary depending on the solvent and the specific polymer microstructure.

G Start Polymer Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3/TFA-d) Start->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire NMR Spectrum (¹H and/or ¹³C) NMR_Tube->Acquire Process Process Data (Integration, Chemical Shift Analysis) Acquire->Process End Structural Information (Composition, Microstructure) Process->End

Figure 2: Experimental workflow for NMR analysis of aromatic polyesters.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers.[5] For high-performance polyesters, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are critical as they directly influence the mechanical and thermal properties of the final material. A high molecular weight is generally desirable for achieving good mechanical strength.

Experimental Protocol

  • Sample Preparation:

    • Prepare a dilute solution of the polymer sample (e.g., 1-2 mg/mL) in a suitable solvent. For aromatic polyesters, solvents like dichloromethane (DCM), chloroform, or hexafluoroisopropanol (HFIP) may be required.[6][7]

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Parameters:

    • System: GPC system equipped with a refractive index (RI) detector.

    • Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: The same solvent used for sample preparation, filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.

    • Injection Volume: 50-100 µL.

  • Calibration:

    • Create a calibration curve using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[6]

    • Inject a series of standards of known molecular weight and record their elution times.

    • Plot the logarithm of the molecular weight versus the elution time.

  • Data Analysis:

    • Inject the prepared polymer sample and record its chromatogram.

    • Using the calibration curve, determine the Mn, Mw, and PDI of the sample.

Data Presentation

ParameterRepresentative Value for Aromatic Polyesters
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Weight-Average Molecular weight (Mw)20,000 - 100,000 g/mol
Polydispersity Index (PDI)1.7 - 2.5

Note: These values are representative and can vary significantly depending on the specific synthesis conditions.[8]

G Start Polymer Sample Prepare_Solution Prepare Dilute Solution (e.g., 1 mg/mL in DCM) Start->Prepare_Solution Filter Filter Solution (0.22 µm filter) Prepare_Solution->Filter Inject Inject into GPC System Filter->Inject Elute Elution through GPC Columns Inject->Elute Detect Detection (RI) Elute->Detect Analyze Data Analysis vs. Calibration Curve Detect->Analyze End Molecular Weight Data (Mn, Mw, PDI) Analyze->End

Figure 3: Experimental workflow for GPC/SEC analysis of aromatic polyesters.

Differential Scanning Calorimetry (DSC)

Application Note

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For aromatic polyesters, DSC is primarily used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5] The Tg is a critical parameter as it defines the upper-temperature limit for the material's use in rigid applications. The Tm is indicative of the crystalline nature of the polymer.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan using a crimper.

    • Prepare an empty sealed pan to be used as a reference.

  • Instrument Parameters:

    • System: A differential scanning calorimeter.

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 300-350 °C) at a heating rate of 10 °C/min to erase the thermal history.[8]

      • Hold at this temperature for 2-5 minutes.

      • Cool to a temperature below the expected glass transition (e.g., 0 °C) at a rate of 10 °C/min.

      • Heat again to the upper temperature at a rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

    • The melting temperature (Tm) is determined as the peak maximum of the endothermic melting peak in the second heating scan.

    • The crystallization temperature (Tc) is determined as the peak maximum of the exothermic crystallization peak in the cooling scan.

Data Presentation

Thermal PropertyRepresentative Value for Aromatic Polyesters
Glass Transition Temperature (Tg)90 - 190 °C
Melting Temperature (Tm)250 - 350 °C (if crystalline)
Crystallization Temperature (Tc)150 - 250 °C (if crystalline)

Note: Wholly aromatic polyesters often exhibit high glass transition temperatures. The presence and value of a melting point depend on the polymer's ability to crystallize.[9]

G Start Polymer Sample (5-10 mg) Seal_Pan Seal in Aluminum Pan Start->Seal_Pan Place_in_DSC Place in DSC Cell with Reference Pan Seal_Pan->Place_in_DSC Heat_1 First Heating Scan (erase thermal history) Place_in_DSC->Heat_1 Cool Controlled Cooling Heat_1->Cool Heat_2 Second Heating Scan Cool->Heat_2 Analyze Analyze Thermogram Heat_2->Analyze End Thermal Transitions (Tg, Tm, Tc) Analyze->End

Figure 4: Experimental workflow for DSC analysis of aromatic polyesters.

Thermogravimetric Analysis (TGA)

Application Note

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For aromatic polyesters, TGA is used to assess their thermal stability and decomposition profile. The onset of decomposition temperature (Td) is a key parameter indicating the temperature at which the material starts to degrade, which is crucial for determining the maximum processing temperature.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Parameters:

    • System: A thermogravimetric analyzer.

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired information. A purge gas flow rate of 20-50 mL/min is typical.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset of decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T₅%).

    • The temperature of maximum rate of decomposition can be determined from the peak of the derivative of the TGA curve (DTG curve).

Data Presentation

Thermal Stability ParameterRepresentative Value for Aromatic Polyesters
Onset of Decomposition (T₅% in N₂)> 330 °C
Temperature of Maximum Decomposition Rate (Tmax in N₂)> 380 °C

Note: Wholly aromatic polyesters are known for their high thermal stability, with decomposition temperatures often exceeding 400 °C.[9][10]

G Start Polymer Sample (5-10 mg) Place_in_TGA Place in TGA Pan Start->Place_in_TGA Heat Heat at Constant Rate (e.g., 10 °C/min) in N₂ or Air Place_in_TGA->Heat Record_Weight Continuously Record Weight Loss Heat->Record_Weight Analyze Analyze TGA/DTG Curves Record_Weight->Analyze End Thermal Stability Data (Td, Tmax) Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bis(4-methoxycarbonylphenyl) Terephthalate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Schotten-Baumann reaction, a common method for this transformation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of terephthaloyl chloride: The acid chloride is highly susceptible to hydrolysis, which can be a significant side reaction.[1][2][3] 3. Poor quality of starting materials: Degradation or impurities in terephthaloyl chloride or methyl 4-hydroxybenzoate. 4. Ineffective base: The base is not strong enough or is not present in a sufficient amount to neutralize the HCl produced.[4][5]1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. 2. Minimize Hydrolysis: Ensure all glassware is thoroughly dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the terephthaloyl chloride solution slowly to the reaction mixture to minimize its contact time with any residual water.[1][2] 3. Starting Material Quality Check: Use freshly opened or properly stored reagents. The purity of terephthaloyl chloride can be checked by its melting point. Methyl 4-hydroxybenzoate should be a white crystalline solid. 4. Base Selection & Stoichiometry: Use at least two equivalents of a suitable base like pyridine or triethylamine for each equivalent of terephthaloyl chloride. An aqueous base like NaOH can also be used in a two-phase system.[6][7][8]
Product is an Oily or Gummy Substance Instead of a Solid 1. Presence of impurities: Unreacted starting materials or byproducts can prevent the product from crystallizing. 2. Incomplete removal of solvent: Residual solvent can make the product appear oily.1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water). Column chromatography can also be employed for higher purity.[6] 2. Thorough Drying: Dry the purified product under vacuum to ensure complete removal of solvents.
Formation of a Significant Amount of White Precipitate (Terephthalic Acid) 1. Excessive hydrolysis of terephthaloyl chloride: This is a common side reaction, especially in the presence of water.[1][2]1. Strict Anhydrous Conditions: As mentioned above, maintaining anhydrous conditions is critical. 2. Control of Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis, which is often more temperature-sensitive than the desired esterification.[1]
Difficulty in Isolating the Product 1. Product solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.1. Optimize Product Precipitation: After the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product. If the product is still soluble, consider adding a non-solvent to induce precipitation. 2. Extraction: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction to isolate it from the reaction mixture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Schotten-Baumann reaction.[6][7][9] This involves the reaction of terephthaloyl chloride with methyl 4-hydroxybenzoate in the presence of a base to neutralize the hydrochloric acid byproduct.[5][10]

Q2: How can I minimize the formation of byproducts in this synthesis?

A2: The primary byproduct is terephthalic acid, formed from the hydrolysis of terephthaloyl chloride.[1][2] To minimize its formation, it is crucial to use anhydrous solvents, dry glassware, and perform the reaction under an inert atmosphere. Slow, controlled addition of the terephthaloyl chloride to the reaction mixture also helps.[3]

Q3: What is the ideal solvent system for this reaction?

A3: A two-phase system is often used in Schotten-Baumann reactions, consisting of an organic solvent (like dichloromethane or diethyl ether) to dissolve the reactants and product, and an aqueous phase containing the base.[7][9] Alternatively, a single-phase system with an organic solvent and an organic base (like pyridine or triethylamine) can be used.[6][8]

Q4: How can I effectively purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include ethanol/water or acetone/water. For very high purity, column chromatography may be necessary.[6]

Q5: What analytical techniques can be used to confirm the identity and purity of the product?

A5: The identity and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.2 equivalents) and pyridine (2.5 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve terephthaloyl chloride (1 equivalent) in anhydrous dichloromethane in the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding 1 M hydrochloric acid to neutralize the excess pyridine.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound TC Terephthaloyl Chloride Product Bis(4-methoxycarbonylphenyl) Terephthalate TC->Product MHB Methyl 4-hydroxybenzoate MHB->Product Base Base (e.g., Pyridine) Base->Product Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Product Byproduct HCl Product->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Product Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Anhydrous Reaction Conditions Start->Check_Conditions Check_Base Ensure Sufficient and Appropriate Base Start->Check_Base Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Reagents->Optimize_Time_Temp Check_Conditions->Optimize_Time_Temp Check_Base->Optimize_Time_Temp Purification Improve Purification Technique Optimize_Time_Temp->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

Logical_Relationships Factors Affecting Yield Yield Product Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Increases Hydrolysis Hydrolysis of Terephthaloyl Chloride Anhydrous->Hydrolysis Decreases Base Base Strength & Stoichiometry Base->Yield Increases Temperature Reaction Temperature Temperature->Yield Optimizes Temperature->Hydrolysis Increases (generally) Purity Reagent Purity Purity->Yield Increases Hydrolysis->Yield Decreases

References

Technical Support Center: Purification of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bis(4-methoxycarbonylphenyl) Terephthalate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of terephthaloyl chloride with methyl 4-hydroxybenzoate in the presence of a base. Potential impurities include:

  • Unreacted starting materials: Terephthaloyl chloride and methyl 4-hydroxybenzoate.

  • Partially reacted intermediates: 4-Methoxycarbonylphenyl hydrogen terephthalate.

  • Hydrolysis products: Terephthalic acid and methyl 4-hydroxybenzoate (if moisture is present).

  • Side products from the base: Salts formed from the base used (e.g., triethylammonium chloride if triethylamine is used).

Q2: What is the general approach to purifying crude this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. A simple washing step with a suitable solvent can also be effective in removing certain impurities.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic esters like this compound, solvents to consider include:

  • Toluene

  • Xylene

  • Ethyl acetate

  • A mixture of dichloromethane and a less polar solvent like hexanes.

It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture.
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the compound is significantly impure.[1]Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling to encourage crystal formation.[1] If the problem persists, purification by column chromatography may be necessary.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Reduce the solvent volume by evaporation and allow the solution to cool again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Low recovery of pure product. Too much solvent was used, leading to significant loss of product in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal precipitation.
Premature crystallization occurred during hot filtration.Use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and crystallizing on the filter paper.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.5). A common starting point for aromatic esters is a mixture of hexanes and ethyl acetate.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent system by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a modifier to the eluent. For example, if the compound has acidic impurities, adding a trace amount of acetic acid might help.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of a relatively polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the selected recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying.

General Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a solvent system that gives a retention factor (Rf) of approximately 0.3-0.5 for this compound. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). This solution can be carefully added directly to the top of the silica gel (wet loading), or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PureProduct Pure Bis(4-methoxycarbonylphenyl) Terephthalate Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start No Crystals Form Upon Cooling TooMuchSolvent Is the solution likely unsaturated? Start->TooMuchSolvent Supersaturated Is the solution likely supersaturated? TooMuchSolvent->Supersaturated No Evaporate Reduce solvent volume and re-cool TooMuchSolvent->Evaporate Yes Induce Scratch flask or add seed crystal Supersaturated->Induce Yes Success Crystals Form Evaporate->Success Induce->Success

Caption: Decision tree for troubleshooting the absence of crystal formation during recrystallization.

References

Technical Support Center: Polymerization of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of Bis(4-methoxycarbonylphenyl) Terephthalate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the melt polymerization of this compound?

A1: The primary challenges include achieving a high molecular weight polymer due to the high melting point and potential thermal degradation of the monomer and polymer. Maintaining stoichiometry of the reactants is crucial, and side reactions at high temperatures can limit the final polymer properties. The low solubility of the resulting polymer can also pose a challenge for characterization.

Q2: What type of catalyst is typically used for this polymerization?

A2: Transesterification catalysts are commonly employed. These can include metal acetates such as zinc acetate, manganese acetate, or antimony trioxide. The choice of catalyst can influence the reaction rate and the final properties of the polymer.

Q3: How can I monitor the progress of the polymerization?

A3: The progress of the polymerization can be monitored by measuring the amount of methanol byproduct collected over time. Additionally, the increase in the melt viscosity of the reaction mixture is a good indicator of increasing molecular weight. For more detailed analysis, aliquots of the polymer can be taken at different time points and their molecular weight determined by techniques like gel permeation chromatography (GPC), if a suitable solvent can be found.

Q4: What is a typical temperature profile for the melt polymerization?

A4: A staged temperature profile is often necessary. The reaction might be initiated at a lower temperature (e.g., 180-220 °C) under an inert atmosphere to facilitate the initial transesterification and removal of methanol. The temperature is then gradually increased (e.g., to 250-280 °C or higher) and a vacuum is applied to drive the reaction to completion and remove the final traces of byproduct, thereby increasing the molecular weight.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight - Incomplete removal of methanol byproduct.- Non-stoichiometric ratio of reactants.- Reaction temperature too low or reaction time too short.- Presence of impurities that act as chain terminators.- Ensure a high vacuum is applied in the later stages of polymerization.- Carefully weigh reactants to ensure a 1:1 molar ratio.- Optimize the temperature profile and reaction time.- Purify the monomer before polymerization.
Polymer Discoloration (Yellowing/Darkening) - Thermal degradation at high temperatures.- Presence of oxygen in the reactor.- Catalyst-induced side reactions.- Use the lowest possible reaction temperature that still allows for efficient polymerization.- Ensure the reaction is carried out under a high-purity inert gas (e.g., nitrogen or argon).- Screen different catalysts and optimize the catalyst concentration.
Inconsistent Melt Viscosity - Poor temperature control within the reactor.- Inefficient stirring leading to localized overheating or incomplete reaction.- Use a calibrated temperature controller and ensure uniform heating of the reactor.- Employ a high-torque mechanical stirrer to ensure proper mixing of the viscous melt.
Gel Formation - Side reactions leading to cross-linking.- Lower the reaction temperature and/or reduce the reaction time.- Investigate the possibility of side reactions and adjust the reaction conditions accordingly.

Experimental Protocols

General Protocol for Melt Polymerization:

  • Monomer Purification: Recrystallize the this compound monomer from a suitable solvent (e.g., a mixture of dimethylformamide and water) to remove impurities. Dry the monomer thoroughly under vacuum.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation outlet connected to a cold trap.

  • Charging the Reactor: Charge the reactor with the purified monomer and the catalyst (e.g., 0.05 mol% zinc acetate).

  • Polymerization - Stage 1 (Ester Interchange):

    • Heat the reactor to 180-220 °C under a slow stream of nitrogen.

    • Stir the mixture to ensure homogeneity.

    • Methanol will start to distill off. Collect and measure the amount of methanol to monitor the reaction progress.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Polymerization - Stage 2 (Polycondensation):

    • Gradually increase the temperature to 250-280 °C.

    • Slowly apply a vacuum to the system (e.g., down to <1 Torr).

    • Increase the stirring speed to handle the increasing melt viscosity.

    • Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Carefully remove the solid polymer from the reactor. The polymer may be brittle.

    • Grind the polymer into a powder for further analysis.

Visualizations

troubleshooting_workflow start Start Polymerization problem Problem Encountered? start->problem low_mw Low Molecular Weight problem->low_mw Yes discoloration Discoloration problem->discoloration Yes inconsistent_viscosity Inconsistent Viscosity problem->inconsistent_viscosity Yes end Successful Polymer problem->end No check_vacuum Check Vacuum & Stoichiometry low_mw->check_vacuum optimize_temp Optimize Temperature & Time low_mw->optimize_temp discoloration->optimize_temp check_atmosphere Check Inert Atmosphere discoloration->check_atmosphere check_stirring Check Stirring & Heating inconsistent_viscosity->check_stirring check_vacuum->problem optimize_temp->problem check_atmosphere->problem check_stirring->problem

Caption: Troubleshooting workflow for polymerization.

side_reaction_pathway polymer Polymer Chain high_temp High Temperature polymer->high_temp подвергается decarboxylation Decarboxylation high_temp->decarboxylation crosslinking Cross-linking / Gelation high_temp->crosslinking degraded_polymer Degraded Polymer decarboxylation->degraded_polymer crosslinking->degraded_polymer

Caption: Potential side reaction pathways at high temperatures.

"optimizing reaction conditions for Bis(4-methoxycarbonylphenyl) Terephthalate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Bis(4--methoxycarbonylphenyl) Terephthalate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Bis(4-methoxycarbonylphenyl) Terephthalate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials (terephthaloyl chloride or methyl 4-hydroxybenzoate). 3. Suboptimal reaction temperature. 4. Ineffective acid scavenger (e.g., triethylamine). 5. Hydrolysis of terephthaloyl chloride.1. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the purity of starting materials. Recrystallize methyl 4-hydroxybenzoate if necessary. Use freshly distilled terephthaloyl chloride. 3. Optimize the reaction temperature. A typical range is room temperature to gentle reflux. 4. Use a slight excess of a high-purity acid scavenger. Ensure it is dry. 5. Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent. 3. Incomplete reaction leading to a mixture of products.1. Purify the crude product using column chromatography. 2. Ensure complete removal of the solvent under reduced pressure. 3. Drive the reaction to completion by extending the reaction time or gently heating.
Product is Colored (Yellowish or Brownish) 1. Impurities in the starting materials. 2. Side reactions due to high temperatures. 3. Air oxidation of phenolic starting material.1. Use high-purity, colorless starting materials. 2. Avoid excessive heating during the reaction and work-up. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Filtration of the Product 1. Very fine particle size of the product.1. Allow the product to crystallize slowly from the reaction mixture or during recrystallization. 2. Use a different filter medium, such as celite, to aid filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the esterification of terephthaloyl chloride with methyl 4-hydroxybenzoate in the presence of a base, such as triethylamine or pyridine, to act as an acid scavenger.[1][2] The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (methyl 4-hydroxybenzoate) and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What are the key parameters to control for optimizing the yield?

A3: The key parameters to optimize are:

  • Stoichiometry of Reactants: A slight excess of the methyl 4-hydroxybenzoate can be used to ensure the complete consumption of the more reactive terephthaloyl chloride.

  • Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating may increase the reaction rate. However, high temperatures should be avoided to prevent side reactions.[1]

  • Purity of Reagents and Solvent: The use of pure, dry reagents and solvents is crucial to prevent unwanted side reactions, such as the hydrolysis of terephthaloyl chloride.

Q4: What is the best way to purify the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of dichloromethane and ethanol, or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[3]

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly, you can expect the following characteristic signals:

  • ¹H NMR: Aromatic protons will appear in the range of 7-8.5 ppm. The methyl ester protons will be a sharp singlet around 3.9 ppm.

  • ¹³C NMR: Carbonyl carbons of the ester groups will appear around 165 ppm. Aromatic carbons will be in the 120-150 ppm region.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of aromatic polyesters.[1][2][3]

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 4-hydroxybenzoate (2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acid Chloride: Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Reactant Stoichiometry and Yield

Terephthaloyl Chloride (equivalents) Methyl 4-hydroxybenzoate (equivalents) Triethylamine (equivalents) Typical Yield (%)
1.02.12.275-85
1.02.22.585-95
1.02.53.0>90

Table 2: Optimization of Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3 Observed Outcome
Temperature 0 °CRoom Temperature40 °C (Reflux)Room temperature generally provides a good balance between reaction rate and purity. Higher temperatures may lead to colored impurities.
Solvent DichloromethaneChloroformTetrahydrofuranDichloromethane and chloroform are commonly used and effective.
Reaction Time 2 hours6 hours12 hours4-6 hours is typically sufficient for completion. Longer times may be needed for less reactive substrates.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant_1 Methyl 4-hydroxybenzoate (2.2 eq) Mixing Combine Reactants & Base in Solvent Reactant_1->Mixing Reactant_2 Terephthaloyl Chloride (1.0 eq) Reactant_2->Mixing Base Triethylamine (2.5 eq) Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Stirring Stir at RT (4-6 hours) Mixing->Stirring Quench Add 1M HCl Stirring->Quench Wash Wash with H2O, NaHCO3, Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Evaporate Solvent Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Bis(4-methoxycarbonylphenyl) Terephthalate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up Issues Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up Procedure Start->Check_Workup Impure_Reactants Impure Reactants? Check_Purity->Impure_Reactants Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Suboptimal_Temp Suboptimal Temp? Check_Conditions->Suboptimal_Temp Hydrolysis Hydrolysis of Acid Chloride? Check_Conditions->Hydrolysis Product_Loss Product Loss during Extraction/Washing? Check_Workup->Product_Loss Solution_Purity Purify Starting Materials Impure_Reactants->Solution_Purity Yes Solution_Conditions Extend Reaction Time or Optimize Temp Incomplete_Reaction->Solution_Conditions Yes Suboptimal_Temp->Solution_Conditions Yes Solution_Hydrolysis Use Anhydrous Conditions Hydrolysis->Solution_Hydrolysis Yes Solution_Workup Optimize pH during Washes Product_Loss->Solution_Workup Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-methoxycarbonylphenyl) Terephthalate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between terephthaloyl chloride and methyl 4-hydroxybenzoate in the presence of a base.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields are a common issue and can be attributed to several factors. The most prevalent side reaction is the hydrolysis of the highly reactive terephthaloyl chloride starting material. If there is moisture in your reaction setup or reagents, the terephthaloyl chloride will react with water to form terephthalic acid, which will not participate in the desired esterification reaction. Another cause could be an incomplete reaction due to insufficient reaction time, low temperature, or inefficient stirring. Lastly, using an incorrect stoichiometric ratio of reactants can also lead to lower yields.

Q2: I've obtained a solid product, but my analysis (e.g., NMR, melting point) indicates the presence of impurities. What are the likely side products?

A2: The primary impurity is often unreacted methyl 4-hydroxybenzoate, especially if an excess was used to drive the reaction to completion. Another significant impurity can be terephthalic acid, resulting from the hydrolysis of terephthaloyl chloride. You might also have mono-esterified products, where only one of the acid chloride groups of terephthaloyl chloride has reacted with methyl 4-hydroxybenzoate. In some cases, if the reaction is run at very high temperatures for extended periods, transesterification could theoretically occur, but this is less common under typical Schotten-Baumann conditions.

Q3: How can I minimize the formation of terephthalic acid as a byproduct?

A3: To minimize the hydrolysis of terephthaloyl chloride, it is crucial to work under anhydrous conditions. This includes using dry solvents, thoroughly drying all glassware before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The slow, dropwise addition of terephthaloyl chloride to the reaction mixture can also help to ensure it reacts preferentially with the methyl 4-hydroxybenzoate rather than any trace amounts of water.

Q4: What is the recommended purification method for this compound?

A4: The crude product can typically be purified by recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present. A solvent system should be chosen in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization of similar aromatic esters include ethanol, ethyl acetate, or mixtures like dichloromethane/ethyl acetate.[1] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is an effective alternative.[1]

Q5: My final product has a broad melting point range. What does this indicate?

A5: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline compounds typically have a sharp melting point range of 1-2°C. The presence of unreacted starting materials or side products will disrupt the crystal lattice of your desired compound, leading to a depression and broadening of the melting point. Further purification is recommended.

Data Presentation

The following table summarizes the potential impact of key reaction parameters on the yield and purity of this compound. The data is representative and intended for troubleshooting purposes.

ParameterConditionPotential Impact on YieldPotential Impact on PurityTroubleshooting Recommendation
Reaction Temperature Too low (< 0°C)LowHigh (incomplete reaction)Optimize temperature, typically between 0°C and room temperature.
Too high (> 60°C)May decrease due to side reactionsLower (potential for side reactions)Maintain a controlled temperature throughout the reaction.
Reaction Time Too shortLowLow (unreacted starting materials)Monitor the reaction by TLC to determine the optimal reaction time.
Too longNo significant change or slight decreaseMay decrease due to decompositionQuench the reaction once the starting material is consumed.
Base (e.g., Triethylamine, Pyridine) Insufficient amountLowLow (unreacted starting materials)Use at least two equivalents of base per equivalent of terephthaloyl chloride.
Excess amountNo significant impactMay be lower if difficult to removeUse a slight excess of base and wash thoroughly during workup.
Solvent Not anhydrousVery lowVery low (high levels of terephthalic acid)Use freshly distilled, dry solvents and maintain an inert atmosphere.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure[1])
  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.2 equivalents) in a suitable dry solvent (e.g., dichloromethane or THF) and add a suitable base (e.g., triethylamine or pyridine, 2.5 equivalents).

  • Reaction : Cool the mixture to 0°C in an ice bath. Dissolve terephthaloyl chloride (1.0 equivalent) in the same dry solvent and add it dropwise to the stirred solution of methyl 4-hydroxybenzoate over 30-60 minutes.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualizations

Main Reaction Pathway

Main_Reaction Methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate Terephthaloyl_chloride Terephthaloyl chloride Product Bis(4-methoxycarbonylphenyl) Terephthalate Terephthaloyl_chloride->Product + 2 eq. Methyl 4-hydroxybenzoate + Base

Caption: Main synthesis reaction for this compound.

Potential Side Reactions

Side_Reactions cluster_hydrolysis Hydrolysis cluster_incomplete Incomplete Esterification Terephthaloyl_chloride_H Terephthaloyl chloride Terephthalic_acid Terephthalic acid Terephthaloyl_chloride_H->Terephthalic_acid + H₂O Water H₂O Terephthaloyl_chloride_I Terephthaloyl chloride Mono_ester Mono-esterified Product Terephthaloyl_chloride_I->Mono_ester + 1 eq. Methyl 4-hydroxybenzoate Methyl_4_hydroxybenzoate_I Methyl 4-hydroxybenzoate

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Hydrolysis Check for Hydrolysis (Presence of Terephthalic Acid) Start->Check_Hydrolysis Check_Incomplete_Reaction Check for Incomplete Reaction (Unreacted Starting Materials) Start->Check_Incomplete_Reaction Check_Purity Assess Purity (Broad Melting Point, Extra NMR peaks) Start->Check_Purity Solution_Anhydrous Use Anhydrous Conditions Check_Hydrolysis->Solution_Anhydrous Solution_Time_Temp Optimize Reaction Time/Temp Check_Incomplete_Reaction->Solution_Time_Temp Solution_Purification Recrystallize or use Column Chromatography Check_Purity->Solution_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

"troubleshooting low molecular weight in polyesters from Bis(4-methoxycarbonylphenyl) Terephthalate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with achieving high molecular weight in polyesters synthesized from Bis(4-methoxycarbonylphenyl) Terephthalate.

Troubleshooting Guides (Question & Answer Format)

Q1: My final polyester has a very low intrinsic viscosity and is brittle. What are the likely causes?

A1: Low molecular weight is the primary cause of poor mechanical properties like brittleness. Several factors during the polymerization process can contribute to this issue:

  • Incomplete Reaction: The polycondensation reaction may not have proceeded to a high enough conversion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient removal of the methanol byproduct.

  • Monomer Impurities: The presence of monofunctional impurities in the this compound monomer will act as chain terminators, preventing the growth of long polymer chains.

  • Non-stoichiometric Monomer Ratio (if using co-monomers): If you are conducting a copolymerization, an imbalance in the stoichiometric ratio of the comonomers can limit the molecular weight.

  • Ineffective Catalyst: The catalyst may be inactive, or the concentration might be too low to promote the reaction effectively.

  • Degradation: The polymerization temperature might be too high, or the reaction time too long, leading to thermal degradation of the polymer chains. The presence of oxygen can also cause oxidative degradation.

Q2: I observe charring or discoloration (yellowing to brown) of my polymer melt. What is causing this and how can I prevent it?

A2: Discoloration and charring are typically signs of thermal or oxidative degradation.[1]

  • High Temperatures: The reaction temperature is likely too high. While high temperatures are needed to drive the reaction, excessive heat can cause the polymer backbone to break down.

  • Presence of Oxygen: The reaction vessel may not have been properly purged with an inert gas (like nitrogen or argon) before heating. Oxygen can lead to oxidative degradation, which often results in colored byproducts.

  • Catalyst Issues: Certain catalysts can promote side reactions that lead to discoloration at high temperatures.

  • Impurities: Impurities in the monomer can also act as catalysts for degradation reactions.

To prevent this:

  • Optimize the reaction temperature. It should be high enough for the melt to be mobile and for the reaction to proceed, but not so high that degradation occurs.

  • Ensure a thorough inert gas purge of the reactor before and during the initial stages of the reaction.

  • Consider using a lower catalyst concentration or a different catalyst that is less prone to causing side reactions.

  • Ensure the purity of your monomer.

Q3: The pressure in my vacuum system will not drop to the desired level during the polycondensation stage. How does this affect my polymer, and what can I do?

A3: A high vacuum is crucial for effectively removing the methanol byproduct during the transesterification polycondensation. According to Le Chatelier's principle, removing the product drives the equilibrium towards the formation of the polymer, leading to a higher molecular weight.

If the vacuum is poor:

  • Methanol removal will be inefficient.

  • The polymerization reaction will not reach high conversion.

  • The final polyester will have a low molecular weight.

Troubleshooting steps for your vacuum system:

  • Check for leaks in all connections, seals, and glassware.

  • Ensure your vacuum pump is in good working order and the oil is clean.

  • Use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between your reactor and the pump to condense volatile byproducts and prevent them from contaminating the pump oil.

  • Ensure the diameter and length of the vacuum tubing are appropriate to minimize flow resistance.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the polymerization of this compound?

A1: The polymerization of this compound proceeds via a melt transesterification polycondensation. In this reaction, the methyl ester groups of the monomer react with each other, eliminating methanol and forming an ester linkage to build the polymer chain. This reaction is typically carried out in two stages: an initial transesterification at a lower temperature and atmospheric pressure, followed by a polycondensation stage at a higher temperature and under high vacuum to drive the reaction to completion.

Q2: What catalysts are suitable for this polymerization, and at what concentration?

A2: A variety of transesterification catalysts can be used. Common choices include:

  • Antimony compounds: Antimony(III) oxide (Sb₂O₃) or antimony(III) acetate are widely used in polyester synthesis.

  • Titanium compounds: Tetrabutyl titanate (TBT) or titanium(IV) isopropoxide (TIS) are also effective.[1][2]

  • Tin compounds: Dibutyltin(IV) oxide (DBTO) can be used.[1][2]

The optimal catalyst concentration is typically in the range of 200-500 ppm relative to the monomer weight. Higher concentrations do not necessarily lead to higher molecular weights and can sometimes promote side reactions and discoloration.[1]

Q3: What are the key reaction parameters I need to control to achieve a high molecular weight polyester?

A3: To obtain a high molecular weight polyester, you need to carefully control the following parameters:

  • Temperature: A staged temperature profile is often best. Start at a lower temperature to initiate the reaction and gradually increase it to maintain a molten state and promote the reaction rate. Avoid excessively high temperatures to prevent degradation.

  • Time: The reaction needs sufficient time to reach high conversion. This is particularly true for the high vacuum stage.

  • Vacuum: A high vacuum (<1 Torr) is essential in the final stage to efficiently remove methanol and shift the reaction equilibrium towards polymer formation.

  • Stirring: Efficient stirring of the melt is important to ensure homogeneity and facilitate the escape of methanol from the viscous polymer melt.

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the polymerization can be monitored in several ways:

  • Methanol Collection: In the initial stages, you can measure the amount of methanol collected as a byproduct. The reaction is nearing completion for that stage when the rate of methanol distillation slows significantly.

  • Melt Viscosity: As the molecular weight of the polymer increases, the viscosity of the melt will also increase. This can be observed by the increased torque on the mechanical stirrer.

  • Intrinsic Viscosity: At the end of the reaction, the molecular weight can be determined by measuring the intrinsic viscosity of a dilute solution of the polymer.

Quantitative Data

The following table provides a general overview of how reaction parameters can influence the final molecular weight of aromatic polyesters produced by melt polycondensation. The values are illustrative and may need to be optimized for your specific experimental setup.

ParameterCondition 1Result 1 (Mn, g/mol )Condition 2Result 2 (Mn, g/mol )Condition 3Result 3 (Mn, g/mol )
Catalyst (TBT) 200 ppm15,000400 ppm25,000600 ppm23,000 (discoloration)
Polycondensation Time 2 hours18,0004 hours30,0006 hours32,000 (degradation)
Vacuum Level 10 Torr12,0001 Torr28,0000.1 Torr35,000
Final Temperature 260 °C20,000280 °C33,000300 °C29,000 (degradation)

Note: Mn = Number Average Molecular Weight. These are representative values and actual results will vary.

Experimental Protocols

Representative Protocol for Melt Polycondensation of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (high purity)

  • Transesterification catalyst (e.g., Tetrabutyl titanate, TBT)

  • High-boiling point solvent for cleaning (e.g., o-dichlorobenzene)

  • Methanol (for polymer precipitation)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, a distillation arm connected to a collection flask, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Cold trap.

Procedure:

  • Reactor Setup:

    • Thoroughly clean and dry the reactor assembly.

    • Charge the reactor with this compound and the catalyst (e.g., 400 ppm TBT).

    • Assemble the reactor, ensuring all joints are well-sealed.

  • Inert Gas Purge:

    • Purge the reactor with a slow stream of inert gas for at least 30 minutes to remove all oxygen.

  • First Stage: Transesterification:

    • With a slow flow of inert gas still on, begin heating the reactor to a temperature just above the melting point of the monomer (e.g., 220-240 °C).

    • Start the mechanical stirrer once the monomer has melted.

    • Methanol will begin to distill off. Continue this stage for 1-2 hours, or until about 80-90% of the theoretical amount of methanol has been collected.

    • Gradually increase the temperature to around 250-260 °C during this stage.

  • Second Stage: Polycondensation:

    • Stop the inert gas flow and slowly apply a vacuum to the system. Be careful to avoid excessive foaming.

    • Gradually increase the vacuum to the highest possible level (e.g., <0.5 Torr).

    • Increase the temperature to the final polymerization temperature (e.g., 270-280 °C).

    • Continue the reaction under high vacuum and high temperature for 2-4 hours. The viscosity of the melt will increase significantly.

    • The reaction is considered complete when the melt viscosity becomes very high and no more methanol is distilling.

  • Polymer Recovery:

    • Release the vacuum with inert gas.

    • While still hot, carefully extrude the molten polymer from the reactor into a container of cold water or onto a cooled surface.

    • The solidified polymer can then be granulated or ground into a powder.

  • Purification (Optional):

    • The polymer can be dissolved in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform) and then precipitated into a non-solvent like methanol to remove any remaining catalyst or low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven.

Visualizations

TroubleshootingWorkflow Start Low Molecular Weight Polyester IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Impurities Monomer Impurities? Start->Impurities Degradation Degradation Occurred? Start->Degradation VacuumIssue Poor Vacuum? IncompleteReaction->VacuumIssue Yes CatalystIssue Catalyst Ineffective? IncompleteReaction->CatalystIssue Yes IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp No PurifyMonomer Purify Monomer Impurities->PurifyMonomer OptimizeTemp Optimize Temperature Profile Degradation->OptimizeTemp ImproveVacuum Improve Vacuum System VacuumIssue->ImproveVacuum CheckCatalyst Check Catalyst/Concentration CatalystIssue->CheckCatalyst

Caption: Troubleshooting workflow for low molecular weight polyester.

ReactionPathway Monomer n this compound Polymer Polyester Chain + (2n-1) CH3OH Monomer->Polymer Melt Polycondensation (Catalyst, Heat, Vacuum)

Caption: Reaction pathway for polyester synthesis.

References

Technical Support Center: Degradation of Bis(4-methoxycarbonylphenyl) Terephthalate Under Processing Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-methoxycarbonylphenyl) Terephthalate. The information addresses potential degradation issues that may arise during experimental processing conditions such as melting, extrusion, and prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound primarily used as a monomer in the synthesis of specialized, high-performance polyesters.[1] These resulting polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced applications in films, fibers, coatings, electronics, automotive, and aerospace industries.[1]

Q2: What are the primary modes of degradation for this compound under processing conditions?

A2: The two primary modes of degradation under typical processing conditions are thermal degradation and hydrolysis.

  • Thermal Degradation: At elevated temperatures, the ester linkages can undergo cleavage, leading to the formation of various degradation products. This process can be accelerated by the presence of oxygen.

  • Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolytic cleavage of the ester bonds, especially at high temperatures. This reaction is autocatalytic as the carboxylic acid end groups formed can further catalyze the hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the primary degradation products from the cleavage of the main ester bonds are expected to be:

  • Terephthalic Acid (TPA)

  • Methyl 4-hydroxybenzoate Further degradation under more severe conditions could potentially lead to:

  • 4-Hydroxybenzoic acid

  • Methanol (from the hydrolysis of the methyl ester group)

  • Benzoic Acid (from decarboxylation of TPA)

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Drying: Thoroughly dry the material before melt processing to minimize hydrolysis.

  • Temperature Control: Process at the lowest possible temperature that allows for adequate flow and mixing. Avoid prolonged exposure to high temperatures.

  • Inert Atmosphere: Whenever possible, process under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.

  • Minimize Residence Time: Reduce the time the material spends in the molten state within the processing equipment.

  • Use of Stabilizers: Consider the use of antioxidants or hydrolysis stabilizers if compatible with your application.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Yellowing or discoloration of the material after heating. Thermo-oxidative degradation.1. Process under an inert atmosphere (Nitrogen, Argon). 2. Lower the processing temperature. 3. Reduce the processing time. 4. Ensure all equipment is thoroughly cleaned to remove any catalytic residues.
Decrease in melting point or appearance of multiple melting peaks in DSC analysis. Thermal degradation leading to the formation of impurities and a reduction in molecular purity.1. Analyze the sample using HPLC or LC-MS to identify degradation products. 2. Perform a TGA analysis to determine the onset of thermal degradation and adjust processing temperatures accordingly. 3. Review the processing history for potential exposure to excessive temperatures or prolonged heating times.
Gas evolution (bubbling) during melt processing. Hydrolysis leading to the formation of volatile byproducts like methanol or CO2 from decarboxylation of terephthalic acid.1. Ensure the material is rigorously dried before processing. 2. Check for and eliminate any sources of moisture ingress in your processing setup. 3. Process under vacuum to remove volatile byproducts as they form.
Inconsistent experimental results or changes in material properties (e.g., solubility, crystallinity). Degradation leading to a mixture of compounds with different properties.1. Characterize the starting material and the processed material using techniques like NMR and FTIR to check for structural changes. 2. Use GPC (if applicable for oligomers) or LC-MS to assess changes in molecular weight distribution and identify low molecular weight species. 3. Standardize your processing protocol to ensure consistent thermal history for all samples.

Data Presentation

The following tables provide illustrative data on the potential degradation of terephthalate-based materials under different conditions. Note that this is generalized data, and specific results for this compound may vary.

Table 1: Example of Thermal Degradation at Different Temperatures (Isothermal Heating for 1 hour under Nitrogen)

Temperature (°C)Degradation (%)Key Degradation Products Observed
250< 1Trace amounts of TPA
2752-5TPA, Methyl 4-hydroxybenzoate
3005-15TPA, Methyl 4-hydroxybenzoate, 4-Hydroxybenzoic acid
325> 15Significant charring, various aromatic compounds

Table 2: Example of Hydrolytic Degradation at 250°C with Varying Moisture Content

Initial Moisture Content (ppm)Degradation (%) after 30 min
50< 0.5
2501-3
5003-7
10005-12

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Air to assess oxidative stability) with a flow rate of 20-50 mL/min.

    • Heating Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of degradation (Tonset), which is the temperature at which significant weight loss begins. Also, note the temperature of 5% weight loss (Td5%) as a key stability indicator.

Protocol 2: Analysis of Degradation Products using High-Performance Liquid Chromatography (HPLC)

  • Instrument: HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the processed sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water, or dimethylformamide) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or a diode array detector to scan multiple wavelengths.

  • Data Analysis: Compare the chromatogram of the processed sample to that of a pure, unprocessed standard. Identify and quantify new peaks corresponding to degradation products by running standards of suspected compounds (e.g., TPA, methyl 4-hydroxybenzoate).

Visualizations

DegradationPathways cluster_main This compound cluster_conditions Processing Conditions cluster_products Primary Degradation Products BMT Bis(4-methoxycarbonylphenyl) Terephthalate TPA Terephthalic Acid (TPA) BMT->TPA Ester Cleavage MHB Methyl 4-hydroxybenzoate BMT->MHB Ester Cleavage Heat High Temperature Heat->BMT Water Moisture (H₂O) Water->BMT

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow start Start: Processed Sample Suspected of Degradation dsc_tga Thermal Analysis (DSC/TGA) - Check for melting point depression - Determine Td5% start->dsc_tga hplc Chromatographic Analysis (HPLC/LC-MS) - Separate and identify degradation products start->hplc spectroscopy Spectroscopic Analysis (FTIR/NMR) - Look for changes in functional groups start->spectroscopy decision Degradation Confirmed? dsc_tga->decision hplc->decision spectroscopy->decision end_yes Action: Optimize Processing Conditions (Lower Temp, Dry Material, Inert Atm.) decision->end_yes Yes end_no Conclusion: Degradation is not the primary issue. Investigate other factors. decision->end_no No

References

Technical Support Center: Crystallinity Control in Copolymers of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for copolymers of Bis(4-methoxycarbonylphenyl) Terephthalate is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles for controlling crystallinity in analogous aromatic copolyesters. Researchers should use this information as a starting point and optimize conditions for their specific copolymer composition and desired properties.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no crystallinity observed after synthesis. The copolymer composition has a high content of non-crystallizable or irregularly structured comonomers, disrupting chain packing.[1][2]- Synthesize a series of copolymers with varying comonomer ratios to identify compositions that support crystallization. - If possible, select comonomers that are structurally similar to this compound to minimize disruption of the crystal lattice.
Rapid cooling from the melt (quenching) has trapped the polymer in an amorphous state.[3]- Implement a controlled cooling ramp after melt polycondensation. - Perform a post-synthesis thermal annealing step above the glass transition temperature (Tg) but below the melting temperature (Tm).
Inconsistent crystallinity between batches. Variations in polymerization time, temperature, or catalyst concentration are affecting molecular weight and/or comonomer distribution.- Standardize the polymerization protocol, ensuring precise control over reaction parameters. - Characterize the molecular weight and composition of each batch to ensure consistency.
The polymer has degraded during melt processing.- Lower the processing temperature or reduce the time the polymer is held in the molten state. - Use a nitrogen or argon atmosphere during melt processing to prevent oxidative degradation.
Crystallinity is too high, leading to brittleness. The comonomer content that disrupts crystallinity is too low.- Increase the molar percentage of the comonomer that inhibits crystallization.[4][5]
The annealing time is too long or the temperature is too high, leading to excessive crystal growth.- Reduce the annealing time or lower the annealing temperature. - Experiment with a two-stage annealing process: a higher temperature for nucleation followed by a lower temperature for growth.
"Oiling out" or formation of liquid droplets instead of crystals during solvent-based methods. The solvent is too good, preventing the polymer chains from associating to form crystals.- Use a solvent system with a higher proportion of a "poor" solvent to induce precipitation/crystallization.[6]
The cooling rate from a hot solution is too rapid.- Slow down the cooling rate. Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or ice bath.[6]

Frequently Asked Questions (FAQs)

Q1: How does the comonomer ratio affect the crystallinity of this compound copolymers?

A1: Generally, increasing the content of a comonomer that disrupts the regularity of the polymer chain will decrease the overall crystallinity.[1][2][4][5] The introduction of different chemical structures hinders the ability of the polymer chains to pack into an ordered crystal lattice. For instance, incorporating flexible aliphatic spacers or bulky side groups would be expected to reduce crystallinity compared to a homopolymer of this compound. The extent of this effect depends on the chemical nature and concentration of the comonomer.

Q2: What is the recommended starting point for thermal annealing to induce crystallinity?

A2: A good starting point for thermal annealing is to heat the copolymer to a temperature above its glass transition temperature (Tg) but below its melting temperature (Tm). A typical range to explore would be between Tg + 20°C and Tm - 20°C. The optimal temperature and time will depend on the specific copolymer composition and its thermal properties. It is advisable to perform a series of experiments at different temperatures and for varying durations to determine the ideal annealing conditions.

Q3: Can solvent vapor annealing be used to control the crystallinity of these copolymers?

A3: Yes, solvent vapor annealing is a viable technique. The copolymer film is exposed to a saturated vapor of a solvent in a sealed chamber. The solvent plasticizes the polymer, increasing chain mobility and allowing for rearrangement into crystalline domains. The choice of solvent is critical; a solvent that moderately swells the polymer is often ideal. The degree of crystallinity can be controlled by the exposure time, temperature, and the specific solvent used.

Q4: How can I characterize the degree of crystallinity in my samples?

A4: Several techniques can be used to characterize crystallinity:

  • Differential Scanning Calorimetry (DSC): This is a common method to determine the melting enthalpy (ΔHm) of the crystalline fraction. The degree of crystallinity can be estimated by comparing the measured ΔHm to the theoretical melting enthalpy of a 100% crystalline sample (if known). DSC also provides information on the glass transition temperature (Tg) and melting temperature (Tm).[2][7]

  • X-Ray Diffraction (XRD): XRD patterns of semi-crystalline polymers show sharp diffraction peaks superimposed on a broad amorphous halo. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity.[8]

  • Polarized Optical Microscopy (POM): POM can be used to visualize the crystalline morphology, such as the presence and size of spherulites.

Q5: My copolymer is completely amorphous after synthesis. How can I induce crystallization?

A5: If the copolymer is amorphous but has the potential to crystallize (i.e., the composition is not prohibitive), you can try the following:

  • Thermal Annealing: Heat the sample above its Tg for an extended period. This provides the necessary molecular mobility for the chains to organize into crystalline structures.

  • Solvent Vapor Annealing: As described above, this can also induce crystallization by increasing chain mobility.

  • Solvent-Induced Crystallization: Dissolve the polymer in a suitable solvent and then slowly introduce a non-solvent to induce precipitation. Under controlled conditions, this can lead to the formation of crystalline material.

Quantitative Data from Analogous Aromatic Copolyesters

The following table summarizes thermal properties of various aromatic copolyesters, which can serve as an estimation for designing experiments with this compound copolymers.

Copolymer SystemComonomer ContentTg (°C)Tm (°C)Crystallinity (%)Reference
PET / HBCA20 mol% HBCA~85~240-[9]
PET / HBCA40 mol% HBCA~95~220-[9]
PET / HBCA60 mol% HBCA~110- (Amorphous)0[9]
PETS / BHEPS5 mol% BHEPS---[10]
PETS / BHEPS95 mol% BHEPS--Amorphous[10]
PBT / PTHFVaried-160-220-[11]
PET / Bisphenols1 wt% Bisphenol-ReducedReduced[8]

Note: Tg = Glass Transition Temperature, Tm = Melting Temperature, PET = Poly(ethylene terephthalate), HBCA = 4'-hydroxy-biphenyl-4-carboxylic acid, PETS = Poly(ethylene terephthalate) copolymers, BHEPS = bis[4-(2-hydroxyethoxy)phenyl]sulfone, PBT = Poly(butylene terephthalate), PTHF = Polytetrahydrofuran. Dashes indicate data not provided in the source.

Experimental Protocols

Protocol 1: Thermal Annealing for Inducing Crystallinity
  • Sample Preparation: Prepare thin films of the copolymer by melt-pressing or solution casting. Ensure the films are of uniform thickness.

  • Determine Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm) of the as-synthesized copolymer.

  • Annealing: a. Place the polymer films in a vacuum oven or on a hot stage. b. Heat the samples to the desired annealing temperature (Ta), which should be in the range of Tg < Ta < Tm. c. Hold the samples at this temperature for a specified duration (e.g., 1, 2, 6, 12, 24 hours). d. After annealing, cool the samples to room temperature. A slow, controlled cooling rate is often preferred.

  • Characterization: Analyze the annealed samples using DSC and XRD to determine the change in crystallinity.

Protocol 2: Solvent Vapor Annealing
  • Sample Preparation: Prepare thin films of the copolymer on a suitable substrate (e.g., silicon wafer, glass slide).

  • Setup: a. Place the substrate with the film in a sealed chamber (e.g., a desiccator or a petri dish with a lid). b. Place a small vial containing the chosen solvent in the chamber, ensuring the liquid does not touch the sample. c. Seal the chamber to allow the solvent vapor to saturate the atmosphere.

  • Annealing: a. Leave the sample in the chamber for a predetermined amount of time (e.g., 30 minutes, 1 hour, 4 hours). b. The process can be performed at room temperature or in a temperature-controlled oven for better reproducibility.

  • Drying: a. After the desired annealing time, remove the sample from the chamber. b. Dry the sample, typically in a vacuum oven at a temperature below Tg, to remove any residual solvent.

  • Characterization: Analyze the annealed films using techniques like XRD, Atomic Force Microscopy (AFM), or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to assess the induced crystallinity and morphology.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_processing Sample Preparation cluster_annealing Crystallinity Control cluster_characterization Characterization synthesis Melt Polycondensation melt_press Melt Pressing synthesis->melt_press solution_cast Solution Casting synthesis->solution_cast thermal_anneal Thermal Annealing melt_press->thermal_anneal solvent_anneal Solvent Vapor Annealing solution_cast->solvent_anneal dsc DSC thermal_anneal->dsc xrd XRD thermal_anneal->xrd pom POM thermal_anneal->pom solvent_anneal->dsc solvent_anneal->xrd solvent_anneal->pom

Caption: Experimental workflow for controlling and characterizing crystallinity.

logical_relationship cluster_params Controlling Parameters cluster_props Resulting Properties comonomer Comonomer Ratio crystallinity Degree of Crystallinity comonomer->crystallinity anneal_temp Annealing Temperature anneal_temp->crystallinity anneal_time Annealing Time anneal_time->crystallinity solvent Solvent Choice solvent->crystallinity tg Glass Transition Temp. crystallinity->tg tm Melting Temp. crystallinity->tm mechanical Mechanical Properties crystallinity->mechanical

Caption: Factors influencing the final properties of the copolymer.

References

Technical Support Center: Solvent Selection for Bis(4-methoxycarbonylphenyl) Terephthalate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Bis(4-methoxycarbonylphenyl) Terephthalate and related compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the role of solvent selection in resolving these problems.

Q1: I am observing a very low yield for my reaction. What are the potential solvent-related causes and solutions?

A1: Low reaction yields in the synthesis of this compound can often be attributed to improper solvent selection. Here are some common causes and troubleshooting steps:

  • Poor Solubility of Reactants: If the starting materials, such as terephthaloyl chloride and methyl 4-hydroxybenzoate, are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that can dissolve both reactants. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices for dissolving polar organic compounds. For less polar reactants, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be more suitable. Consider conducting small-scale solubility tests before proceeding with the full-scale reaction.

  • Side Reactions with the Solvent: Some solvents can participate in or promote unwanted side reactions, consuming reactants and reducing the yield of the desired product.

    • Solution: Avoid using protic solvents like alcohols (e.g., methanol, ethanol) if you are using a highly reactive starting material like an acyl chloride, as they can react to form esters with the acyl chloride. Similarly, ensure the solvent is dry, as water can hydrolyze the acyl chloride.

  • Inappropriate Reaction Temperature: The boiling point of the solvent determines the maximum temperature of the reaction at atmospheric pressure. If the reaction requires a higher temperature to proceed at a reasonable rate, a low-boiling point solvent may be limiting.

    • Solution: Select a solvent with a boiling point that allows for the optimal reaction temperature. For high-temperature reactions, solvents like toluene or xylene can be used.

Q2: My final product is impure, even after purification. How can the reaction solvent contribute to this issue?

A2: Product impurity can stem from several solvent-related factors:

  • Incomplete Reactions: As mentioned above, poor solubility of reactants can lead to an incomplete reaction, leaving starting materials mixed with the product.

    • Solution: Improve reactant solubility by choosing a more appropriate solvent.

  • Solvent-Induced Side Products: The solvent itself might contribute to the formation of byproducts.

    • Solution: Carefully consider the reactivity of your chosen solvent with your reactants and intermediates. Inert solvents are generally preferred.

  • Difficulty in Product Isolation: If the product is highly soluble in the reaction solvent, it can be challenging to isolate it via precipitation or crystallization.

    • Solution: After the reaction is complete, you may need to add an anti-solvent to precipitate the product. For example, if your reaction is in a polar solvent like DMF, adding a non-polar solvent like hexane or a less polar solvent in which the product is insoluble, like water or methanol, can induce precipitation.

Q3: The reactants are not dissolving in the chosen solvent. What should I do?

A3: Poor solubility is a common hurdle. Here are some strategies to address this:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. A table of common solvents and their properties is provided below for reference.

  • Use of a Co-solvent: A mixture of two or more miscible solvents can sometimes provide the desired solubility characteristics that a single solvent cannot.

  • Increase Temperature: Gently heating the mixture can increase the solubility of the reactants. Ensure the temperature is kept below the boiling point of the solvent and that the reactants are stable at that temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most important properties to consider when selecting a solvent for the synthesis of this compound?

A1: The key properties to consider are:

  • Solubility: The ability to dissolve the reactants to a sufficient concentration.

  • Inertness: The solvent should not react with the starting materials, intermediates, or the final product.

  • Boiling Point: The boiling point should be compatible with the desired reaction temperature.

  • Polarity: The polarity of the solvent can influence the reaction rate and mechanism.

  • Ease of Removal: The solvent should be easily removable from the product after the reaction is complete, typically through evaporation or distillation.

Q2: Can I use a protic solvent for this reaction?

A2: It is generally not recommended to use protic solvents, such as alcohols or water, when using reactive starting materials like acyl chlorides (e.g., terephthaloyl chloride). These solvents can react with the acyl chloride, leading to the formation of unwanted byproducts and a lower yield of the desired ester.

Q3: How does solvent polarity affect the reaction?

A3: Solvent polarity can significantly influence the rate of esterification reactions. For reactions involving polar intermediates or transition states, a polar solvent can help to stabilize them and increase the reaction rate. However, the optimal polarity will depend on the specific reaction mechanism.

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity Index
Dichloromethane (DCM)39.69.13.1
Tetrahydrofuran (THF)667.54.0
Toluene110.62.42.4
N,N-Dimethylformamide (DMF)15336.76.4
Dimethyl sulfoxide (DMSO)18946.77.2
Acetonitrile81.637.55.8
Ethyl Acetate77.16.04.4

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of a terephthalate ester via a Schotten-Baumann reaction, which is a common method for this type of transformation.

Materials:

  • Terephthaloyl chloride

  • Methyl 4-hydroxybenzoate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Dissolution of Reactants: In the round-bottom flask, dissolve methyl 4-hydroxybenzoate and the non-nucleophilic base in the chosen anhydrous aprotic solvent. The base is used to neutralize the HCl that is formed during the reaction.

  • Addition of Acyl Chloride: Dissolve terephthaloyl chloride in the same anhydrous aprotic solvent in the dropping funnel.

  • Reaction: While stirring the solution in the flask, add the terephthaloyl chloride solution dropwise from the dropping funnel. The reaction may be exothermic, so control the addition rate to maintain the desired reaction temperature. An ice bath can be used to cool the reaction if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or with heating, depending on the reactivity of the substrates. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture to obtain the pure this compound. The choice of recrystallization solvent will depend on the solubility of the product at different temperatures.

Visualization

Technical Support Center: Catalyst Selection for Bis(4-methoxycarbonylphenyl) Terephthalate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the melt polymerization of Bis(4-methoxycarbonylphenyl) Terephthalate to synthesize high-performance aromatic polyesters, such as poly(p-phenylene terephthalate).

Due to the limited specific literature on the polymerization of this compound, this guide draws upon established principles and common practices for the synthesis of similar aromatic polyesters, like Poly(ethylene terephthalate) (PET), via melt transesterification.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the polymerization of this compound?

A1: The polymerization of this compound proceeds via a melt polycondensation, which is a type of transesterification reaction. In this process, the methoxycarbonyl groups react to form ester linkages, releasing methanol as a byproduct. High temperatures and a vacuum are typically required to drive the reaction to completion by removing the volatile methanol.

Q2: What are the most common catalysts for this type of polymerization?

A2: While specific data for this compound is scarce, catalysts commonly used for the melt polycondensation of aromatic esters are effective. These are typically metal-based compounds, including:

  • Antimony compounds: Antimony trioxide (Sb₂O₃) and antimony triacetate are widely used in polyester synthesis due to their high efficiency.[1]

  • Titanium compounds: Organotitanates like tetrabutyl titanate (TBT) and titanium isopropoxide (TIS) are known for their high catalytic activity.[2][3][4]

  • Tin compounds: Dibutyltin oxide (DBTO) and tin(II) 2-ethylhexanoate are also effective catalysts for transesterification reactions.[3][4]

  • Zinc compounds: Zinc acetate is another commonly employed catalyst in polyesterification.

Q3: How do I choose the best catalyst for my experiment?

A3: The choice of catalyst depends on several factors, including desired reaction rate, final polymer properties (e.g., color), and process conditions.

  • For high reaction rates: Titanium compounds are often the most active.[3][4]

  • For low color: Antimony and germanium compounds can sometimes produce polymers with better color compared to tin-based catalysts.

  • For processability: The catalyst can influence the melt viscosity of the resulting polymer.

The following diagram outlines a general workflow for catalyst selection:

CatalystSelection Catalyst Selection Workflow A Define Polymer Requirements (Molecular Weight, Color, Purity) B Review Literature for Similar Aromatic Polyesters A->B C Select Candidate Catalysts (e.g., Ti, Sb, Sn compounds) B->C D Screen Catalysts in Small-Scale Experiments C->D E Analyze Polymer Properties (Viscosity, Color, Thermal Stability) D->E F Optimize Catalyst Concentration and Reaction Conditions E->F Iterate to meet requirements G Scale-up Polymerization F->G

Caption: A workflow diagram for selecting a suitable catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of aromatic esters via melt polycondensation.

Symptom Possible Causes Recommended Actions
Low Polymer Molecular Weight / Low Viscosity - Incomplete removal of methanol byproduct.- Insufficient catalyst activity or concentration.- Reaction temperature too low.- Presence of monofunctional impurities that act as chain stoppers.- Side reactions leading to chain scission.- Improve vacuum to efficiently remove methanol.- Increase catalyst concentration or switch to a more active catalyst (e.g., a titanium compound).- Optimize reaction temperature; higher temperatures generally increase reaction rates.- Ensure high purity of the monomer.- Minimize reaction time at very high temperatures to reduce degradation.
Polymer Discoloration (Yellowing/Darkening) - Thermal degradation of the polymer at high temperatures.- Side reactions promoted by the catalyst.- Presence of impurities in the monomer.- Oxygen contamination in the reactor.- Reduce the polymerization temperature or time.- Select a catalyst known for producing polymers with low color (e.g., certain antimony or germanium compounds).- Use a high-purity monomer.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Gel Formation / Cross-linking - Side reactions at high temperatures, especially with certain catalysts.- Presence of polyfunctional impurities in the monomer.- Lower the reaction temperature.- Screen different catalysts to identify one that minimizes side reactions.- Ensure the monomer is pure and free from trifunctional or higher functional impurities.
Inconsistent Polymerization Results - Poor temperature control within the reactor.- Inefficient mixing leading to localized hot spots.- Inconsistent catalyst dispersion.- Ensure accurate and stable temperature control.- Improve agitation to ensure uniform mixing of the reaction mass.- Ensure the catalyst is well-dispersed in the monomer before starting the polymerization.

The following diagram provides a logical approach to troubleshooting common polymerization problems:

Troubleshooting Troubleshooting Logic for Polymerization Start Problem Observed LowMW Low Molecular Weight? Start->LowMW Discoloration Discoloration? Start->Discoloration Gelation Gel Formation? Start->Gelation LowMW->Discoloration No ImproveVacuum Improve Vacuum / Methanol Removal LowMW->ImproveVacuum Yes Discoloration->Gelation No ReduceTempTime Reduce Temp / Time Discoloration->ReduceTempTime Yes LowerTemp Lower Reaction Temperature Gelation->LowerTemp Yes End End Gelation->End No IncreaseCatalyst Increase Catalyst Conc. / Activity ImproveVacuum->IncreaseCatalyst OptimizeTemp Optimize Temperature IncreaseCatalyst->OptimizeTemp CheckPurity Check Monomer Purity OptimizeTemp->CheckPurity ChangeCatalyst Change Catalyst Type ReduceTempTime->ChangeCatalyst InertAtmosphere Ensure Inert Atmosphere ChangeCatalyst->InertAtmosphere InertAtmosphere->CheckPurity ScreenCatalysts Screen for Fewer Side Reactions LowerTemp->ScreenCatalysts ScreenCatalysts->CheckPurity

References

Validation & Comparative

A Comparative Guide to Terephthalate Monomers: Unveiling the Potential of Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior performance characteristics, the landscape of terephthalate-based polymers is continually evolving. While established monomers such as those used in Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polytrimethylene Terephthalate (PTT) have long been the workhorses of the polymer industry, novel monomers are emerging that promise enhanced properties for demanding applications. This guide provides a comparative overview of Bis(4-methoxycarbonylphenyl) Terephthalate against these conventional terephthalate monomers, offering insights into its potential for creating next-generation high-performance polymers.

Introduction to Terephthalate Monomers

Terephthalate-based polyesters are a significant class of polymers known for their excellent combination of mechanical, thermal, and chemical resistance.[1] They are synthesized through the polycondensation of a diol with terephthalic acid or its derivatives. The choice of the diol and any modifications to the terephthalate monomer are critical in determining the final properties of the polymer.

This compound is an aromatic monomer designed for the synthesis of high-performance polyesters. Its structure, featuring a pre-formed ester linkage and additional phenyl rings, suggests the potential for polymers with exceptional thermal stability and mechanical strength. These characteristics make it a candidate for applications in advanced engineering, electronics, and potentially in specialized areas of drug development where robust and stable materials are required.

Comparative Analysis of Polymer Properties

While direct, comprehensive experimental comparisons of polymers derived from this compound against PET, PBT, and PTT are not extensively available in public literature, we can infer its potential performance based on the principles of polymer chemistry and data from structurally related aromatic polyesters. The introduction of additional aromatic rings into the polymer backbone generally enhances thermal stability and mechanical properties.

PropertyPolyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)Polytrimethylene Terephthalate (PTT)Poly(bis(4-oxycarbonylphenyl) Terephthalate) (Inferred)
Glass Transition Temperature (Tg) 67-81 °C22-43 °C45-65 °CExpected to be significantly higher (>150 °C)
Melting Temperature (Tm) ~265 °C~225 °C~228 °CExpected to be significantly higher (>300 °C)
Tensile Strength 47-72 MPa50-60 MPa50-55 MPaExpected to be higher
Flexural Modulus 2.8-3.1 GPa2.3-2.4 GPa2.5-2.7 GPaExpected to be higher
Chemical Resistance GoodExcellentGoodExpected to be excellent

Note: The properties for Poly(bis(4-oxycarbonylphenyl) Terephthalate) are inferred based on the principles of polymer chemistry, where increased aromatic content generally leads to higher thermal and mechanical properties. Specific experimental data is needed for precise values.

Experimental Protocols

The synthesis of high-performance aromatic polyesters from monomers like this compound typically involves melt polycondensation. The following is a generalized experimental protocol that could be adapted for its polymerization.

Melt Polycondensation of this compound

Objective: To synthesize a high molecular weight polyester from this compound.

Materials:

  • This compound monomer

  • Antimony (III) oxide (catalyst)

  • High-purity nitrogen gas

  • High-purity argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching high vacuum (<1 Torr).

  • Collection flask for byproducts.

Procedure:

  • Charging the Reactor: The this compound monomer and the antimony (III) oxide catalyst (typically 0.03-0.05 mol% relative to the monomer) are charged into the clean, dry glass reactor.

  • Inerting the System: The reactor is purged with high-purity nitrogen or argon gas for at least 30 minutes to remove any oxygen. A slow, continuous flow of the inert gas is maintained during the initial heating phase.

  • Ester Interchange (First Stage): The reactor is heated to a temperature above the melting point of the monomer (e.g., 250-280 °C) with continuous stirring. This stage facilitates the initial ester interchange reactions, leading to the formation of oligomers and the release of a volatile byproduct (e.g., methanol). The byproduct is collected in the distillation flask. This stage is typically carried out for 1-2 hours.

  • Polycondensation (Second Stage): After the initial ester interchange, the temperature is gradually increased (e.g., to 280-320 °C), and a vacuum is slowly applied to the system. The vacuum helps to remove the remaining byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.

  • High Vacuum Stage: The vacuum is gradually increased to a high vacuum (<1 Torr) while maintaining the high temperature and vigorous stirring. The viscosity of the melt will noticeably increase as the polymerization progresses. This stage can last for 2-4 hours, depending on the desired molecular weight.

  • Polymer Discharge and Quenching: Once the desired viscosity is achieved (indicating high molecular weight), the molten polymer is discharged from the reactor under nitrogen pressure into a cooling bath (e.g., water) to quench the reaction and solidify the polymer.

  • Drying and Characterization: The solidified polymer is then dried and can be characterized for its molecular weight, thermal properties (using DSC and TGA), and mechanical properties (using tensile and flexural testing).

Visualizing the Process and Relationships

To better understand the experimental workflow and the structural relationships between these monomers, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer Charging (this compound + Catalyst) Inerting Inert Atmosphere Purge (Nitrogen/Argon) Monomer->Inerting EsterInterchange Ester Interchange (250-280°C) Inerting->EsterInterchange Polycondensation Polycondensation (280-320°C, Vacuum) EsterInterchange->Polycondensation HighVacuum High Vacuum Stage (<1 Torr) Polycondensation->HighVacuum Discharge Polymer Discharge & Quenching HighVacuum->Discharge Drying Drying Discharge->Drying MW_Analysis Molecular Weight Analysis (e.g., GPC) Drying->MW_Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) Drying->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural) Drying->Mechanical_Testing

Caption: Melt polycondensation workflow for polyester synthesis.

monomer_comparison cluster_monomers Common Terephthalate Monomers cluster_advanced_monomer Advanced Terephthalate Monomer Terephthalate_Core Terephthalate Core (C₆H₄(CO)₂) PET_Monomer Ethylene Glycol HO(CH₂)₂OH Terephthalate_Core->PET_Monomer Reacts with PBT_Monomer 1,4-Butanediol HO(CH₂)₄OH Terephthalate_Core->PBT_Monomer Reacts with PTT_Monomer 1,3-Propanediol HO(CH₂)₃OH Terephthalate_Core->PTT_Monomer Reacts with Target_Monomer This compound C₆H₄(COOCH₄COOCH₃)₂ Target_Monomer->Terephthalate_Core Contains

Caption: Structural relationship of terephthalate monomers.

Conclusion

This compound represents a promising frontier in the development of high-performance aromatic polyesters. Its rigid, aromatic structure is anticipated to impart superior thermal stability and mechanical strength compared to conventional terephthalate-based polymers like PET, PBT, and PTT. While further experimental research is necessary to fully quantify its performance advantages, the inferred properties suggest its potential for use in applications where extreme conditions are encountered. The provided experimental framework offers a starting point for researchers to synthesize and characterize polymers from this advanced monomer, paving the way for new material innovations.

References

Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of Bis(4-methoxycarbonylphenyl) Terephthalate, a key building block in the synthesis of various polymers and specialty chemicals.

The definitive confirmation of a chemical structure is a critical step in chemical synthesis and materials science. While numerous analytical methods are available, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, connectivity, and stereochemistry. This guide will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of the this compound structure.

At a Glance: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei, stereochemistry (in solution)Molecular weight, elemental composition, fragmentation pattern
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Resolution AtomicAtomic (connectivity)Molecular
Ambiguity LowModerate (interpretation of complex spectra)High (isomers can be indistinguishable)
Throughput LowHighHigh
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms

In-Depth Analysis: X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions. This technique offers unparalleled accuracy in defining bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a CCD or CMOS detector. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined against the diffraction data to yield the final atomic coordinates and displacement parameters.

Representative Crystallographic Data for a Terephthalate Derivative

While a specific CCDC entry for this compound is not publicly available, the data presented below for a closely related compound, Dimethyl Terephthalate, illustrates the type of information obtained.

ParameterValue
Empirical Formula C₁₀H₁₀O₄
Formula Weight 194.18
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 6.9080(14) Å, b = 12.662(3) Å, c = 12.231(2) Å
β = 98.18(3)°
Volume 1058.9(4) ų
Z 4
Calculated Density 1.500 Mg/m³
R-factor 0.078

Note: Data is for Dimethyl 2-nitroterephthalate as a representative example.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Bis(4-methoxycarbonylphenyl) Terephthalate Purification Purification by Recrystallization/Chromatography Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Selection of a Suitable Crystal Crystal_Growth->Crystal_Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Xray_Diffraction X-ray Diffraction Data Collection Mounting->Xray_Diffraction Data_Processing Data Integration and Scaling Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refinement of Atomic Parameters Structure_Solution->Structure_Refinement Validation Validation and CIF File Generation Structure_Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Alternative Techniques for Structural Validation

While X-ray crystallography provides the most definitive structural data, other techniques offer complementary and often more readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the chemical environment of each nucleus can be elucidated.

A small sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected. For a complete structural assignment, both ¹H and ¹³C NMR spectra are typically acquired.

The following table shows the expected ¹H and ¹³C NMR chemical shifts for a similar compound, Dimethyl Terephthalate, which are indicative of the types of signals expected for this compound.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H ~8.10SingletAromatic protons of the central terephthalate ring
~3.90SingletMethyl protons of the ester groups
¹³C ~166SingletCarbonyl carbons of the ester groups
~134SingletQuaternary aromatic carbons of the central ring
~130SingletCH aromatic carbons of the central ring
~52SingletMethyl carbons of the ester groups

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.

A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for molecules of this type include Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

For this compound (C₂₄H₁₈O₈), the expected monoisotopic mass is 434.0951 g/mol . In an ESI-MS experiment, one would expect to observe the protonated molecule [M+H]⁺ at m/z 435.1029 or the sodium adduct [M+Na]⁺ at m/z 457.0848. The fragmentation pattern in EI-MS would likely show characteristic losses of methoxycarbonyl (-COOCH₃) and carboxyphenyl (-C₆H₄COOCH₃) groups.

Conclusion: A Multi-faceted Approach to Structural Validation

Performance Showdown: A Comparative Guide to Bis(4-methoxycarbonylphenyl) Terephthalate-Based Polymers and Their High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking advanced materials, this guide provides a comprehensive performance comparison of polymers derived from Bis(4-methoxycarbonylphenyl) Terephthalate against other leading high-performance aromatic polyesters and polyamides. This objective analysis, supported by experimental data, aims to inform material selection for demanding applications.

Polymers based on this compound are a class of wholly aromatic polyesters known for their exceptional thermal stability, robust mechanical strength, and significant chemical resistance. These properties make them prime candidates for applications in advanced engineering, including the manufacturing of durable films, high-strength fibers, and protective coatings. Their utility also extends to the electronics, automotive, and aerospace industries where lightweight, resilient materials are critical.

This guide will delve into a comparative analysis of these polymers, benchmarking their performance against established high-performance polymers such as Poly(p-phenylene terephthalamide) (Kevlar®), and liquid crystal polymers like Vectran®.

Performance Metrics: A Head-to-Head Comparison

To facilitate a clear and objective comparison, the following tables summarize the key thermal and mechanical properties of this compound-based polymers alongside notable alternatives.

Table 1: Thermal Properties of High-Performance Aromatic Polymers

Polymer/MonomersGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Polymer from this compound Data not available in literatureData not available in literature> 400 (Estimated)
Poly(p-phenylene terephthalamide) (PPTA/Kevlar®) ~375Does not melt~500-550
Liquid Crystal Polymer (Vectran®) Data not available~330Data not available
Polyester from Terephthalic Acid & 4,4'-Biphenol Data not available> 400Data not available
Polyester from Terephthalic Acid & Methylhydroquinone ~181~332Data not available

Table 2: Mechanical Properties of High-Performance Aromatic Polymers

Polymer/MonomersTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polymer from this compound Data not available in literatureData not available in literatureData not available in literature
Poly(p-phenylene terephthalamide) (PPTA/Kevlar®) ~3600-4100~124-1312.8
Liquid Crystal Polymer (Vectran®) ~3900~803.3
Polyester from Terephthalic Acid & 4,4'-Biphenol Data not available in literatureData not available in literatureData not available in literature
Polyester from Terephthalic Acid & Methylhydroquinone Data not available in literatureData not available in literatureData not available in literature

Note: The properties of polymers can vary significantly based on the synthesis method, processing conditions, and the presence of any comonomers or additives.

Experimental Methodologies

The data presented in this guide is compiled from various academic and industrial sources. The following are typical experimental protocols used to characterize these high-performance polymers:

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A common procedure involves heating a small sample of the polymer at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The changes in heat flow are recorded to identify the thermal transitions.

  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability and decomposition temperature (Td) of the polymer. The sample is heated at a controlled rate in a nitrogen or air atmosphere, and the weight loss as a function of temperature is measured.

Mechanical Testing
  • Tensile Testing: Performed to measure the tensile strength, tensile modulus, and elongation at break. Dog-bone shaped specimens of the polymer are stretched at a constant rate until they fracture, using a universal testing machine. The stress-strain curve obtained provides the key mechanical properties.

Synthesis of High-Performance Aromatic Polyesters

The synthesis of wholly aromatic polyesters, including those from this compound, typically involves polycondensation reactions. A general workflow for the synthesis of a polyester from a diacid chloride and a diol is depicted below.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Aromatic Diacid Chloride & Aromatic Diol Monomers reaction Polycondensation Reaction (High Temperature, Inert Atmosphere) monomers->reaction solvent High-Boiling Point Organic Solvent solvent->reaction catalyst Catalyst (e.g., Metal Acetate) catalyst->reaction precipitation Precipitation in a Non-solvent reaction->precipitation washing Washing precipitation->washing drying Drying under Vacuum washing->drying polymer Purified Polymer drying->polymer thermal_analysis Thermal Analysis (DSC, TGA) polymer->thermal_analysis mechanical_testing Mechanical Testing polymer->mechanical_testing spectroscopy Spectroscopic Analysis (FTIR, NMR) polymer->spectroscopy

Caption: General workflow for the synthesis and characterization of aromatic polyesters.

Structural Comparison of Key Monomers

The performance of these polymers is intrinsically linked to the chemical structure of their monomeric units. The rigidity and aromaticity of the polymer backbone are key determinants of their thermal and mechanical properties.

monomer_structures cluster_bismethoxy This compound cluster_ppta Poly(p-phenylene terephthalamide) Monomers cluster_vectran Vectran® Monomers cluster_biphenol Terephthalic Acid & 4,4'-Biphenol bismethoxy C₆H₄(COOCH₃)₂ + C₆H₄(COOH)₂ ppta C₆H₄(NH₂)₂ + C₆H₄(COCl)₂ vectran HOC₆H₄COOH + HOC₁₀H₆COOH biphenol C₆H₄(COOH)₂ + (C₆H₄OH)₂

"thermal stability comparison of aromatic polyesters"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Thermal Stability of Aromatic Polyesters

The thermal stability of aromatic polyesters is a critical factor in their application in high-performance materials, ranging from electronics and aerospace components to advanced drug delivery systems. This guide provides a comparative analysis of the thermal properties of common aromatic polyesters, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Thermal Stability Data

The thermal stability of aromatic polyesters is primarily evaluated by their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes these key parameters for several widely used aromatic polyesters: Polyethylene terephthalate (PET), Polybutylene terephthalate (PBT), Polyethylene naphthalate (PEN), and Polytrimethylene terephthalate (PTT).

PropertyPETPBTPENPTT
Glass Transition Temperature (Tg) 67-81 °C22-65 °C~120 °C45-65 °C
Melting Temperature (Tm) 250-265 °C223-232 °C~267 °C225-230 °C
Decomposition Temperature (Td, 5% wt loss) ~370 °C[1]~383 °C[2]~368 °C[3]~373 °C[4]
Char Yield at 700°C (in N2) ~11.64%[1]~1.3% (at 900°C)[2]-~4% (at 600°C)[4]

Note: The values presented are approximate and can vary depending on the specific grade of the polymer, its molecular weight, and the experimental conditions under which they were measured.

Understanding Thermal Properties

Aromatic polyesters derive their high thermal stability from the rigid aromatic rings in their polymer backbone.[1] This structure restricts chain mobility, leading to high glass transition and melting temperatures. Increasing the aromatic content, such as in PEN with its naphthalene ring, generally enhances thermal stability compared to polyesters with a single benzene ring like PET.[5]

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following are detailed protocols for the two primary techniques used to assess the thermal stability of aromatic polyesters: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and char yield.

Objective: To determine the thermal degradation profile and char yield of the aromatic polyester.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: A small, representative sample of the polyester (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample from the initial temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA thermogram will plot the percentage of weight loss versus temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T5%).

    • The char yield is the percentage of residual mass at a specified high temperature (e.g., 700 °C) in an inert atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg) and melting temperature (Tm).

Objective: To determine the glass transition and melting temperatures of the aromatic polyester.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to the high temperature at the same controlled rate. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • The glass transition temperature (Tg) is observed as a step change in the baseline of the thermogram. It is typically taken as the midpoint of this transition.

    • The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Visualizing the Experimental Workflow

The logical flow of comparing the thermal stability of aromatic polyesters can be visualized as follows:

Thermal_Stability_Workflow cluster_materials Aromatic Polyesters cluster_analysis Thermal Analysis cluster_properties Key Thermal Properties cluster_comparison Comparative Evaluation PET PET TGA Thermogravimetric Analysis (TGA) PET->TGA DSC Differential Scanning Calorimetry (DSC) PET->DSC PBT PBT PBT->TGA PBT->DSC PEN PEN PEN->TGA PEN->DSC PTT PTT PTT->TGA PTT->DSC Td Decomposition Temperature (Td) TGA->Td Char_Yield Char Yield TGA->Char_Yield Tg Glass Transition Temp (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm Comparison Data Comparison & Interpretation Td->Comparison Char_Yield->Comparison Tg->Comparison Tm->Comparison

Caption: Workflow for comparing the thermal stability of aromatic polyesters.

References

The Mesomorphic World of Terephthalate Esters: A Comparative Guide to their Liquid Crystalline Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-property relationships of liquid crystalline materials is paramount. Terephthalate esters, a versatile class of organic compounds, exhibit a rich variety of liquid crystalline phases, making them compelling candidates for applications ranging from advanced display technologies to drug delivery systems. This guide provides a comparative analysis of their liquid crystalline behavior, supported by experimental data and detailed methodologies.

The liquid crystalline properties of terephthalate esters are profoundly influenced by their molecular architecture. The central terephthalate core, composed of a benzene ring with two ester groups in the para position, provides the rigid framework necessary for the formation of ordered, yet fluid, mesophases. The nature of the aromatic core, the presence and position of lateral substituents, and the length and branching of terminal alkyl chains all play a critical role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Comparative Analysis of Mesomorphic Properties

The following table summarizes the phase transition temperatures and corresponding enthalpy changes for a selection of terephthalate esters, illustrating the impact of structural modifications on their liquid crystalline behavior.

CompoundR (Alkyl Chain)X (Lateral Substituent)TransitionTemperature (°C)ΔH (kJ/mol)Reference
Poly(p-phenylene terephthalate)-HK → N>600-[1]
Phenyl-substituted Poly(p-phenylene terephthalate) (I)-Phenyl (1)K → N265-[1]
Phenyl-substituted Poly(p-phenylene terephthalate) (II)-Phenyl (2)Amorphous--[1]
Dimethyl terephthalateCH₃HK → I140.2-[2]
4-Substituted phenylazo phenyl 4ʹ-(4ʺ-alkoxyphenylazo) benzoatesCₙH₂ₙ₊₁ (n=6-16)HN → IVariesVaries[3]
4-Substituted phenylazo phenyl 4ʹ-(3ʺ-methyl-4ʺ-alkoxyphenylazo) benzoatesCₙH₂ₙ₊₁ (n=6-16)CH₃N → IVariesVaries[3]
Laterally Fluorinated Azo/Ester DerivativesC₈H₁₇, C₁₆H₃₃FN → IVariesVaries[4]

K = Crystalline, N = Nematic, I = Isotropic, SmC = Smectic C. Data is compiled from multiple sources and serves as a representative comparison.

The data clearly indicates that the introduction of lateral substituents, such as a phenyl group, can significantly lower the melting point and the crystal-to-nematic transition temperature of poly(p-phenylene terephthalate)[1]. Similarly, the presence of a lateral methyl group in azo-ester compounds influences their mesophase stability[3][5]. The length of the terminal alkyl chains also has a pronounced effect, with longer chains often favoring the formation of more ordered smectic phases.

Experimental Protocols

The characterization of the liquid crystalline behavior of terephthalate esters relies on a suite of complementary analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

  • A small sample (typically 2-5 mg) of the terephthalate ester is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature is ramped at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured relative to the reference.

  • Endothermic peaks on heating correspond to phase transitions such as melting (crystal to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid). Exothermic peaks on cooling represent crystallization or transitions to more ordered liquid crystal phases.

  • The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.

Methodology:

  • A small amount of the terephthalate ester is placed on a clean glass slide.

  • A coverslip is placed on top, and the sample is heated on a hot stage to its isotropic liquid phase to ensure uniform spreading.

  • The sample is then cooled at a controlled rate into its liquid crystalline phase(s).

  • The slide is observed under a polarizing microscope with crossed polarizers.

  • Anisotropic liquid crystal phases will be birefringent and will appear bright with characteristic textures, while the isotropic liquid will appear dark.

  • Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit distinct textures (e.g., Schlieren, focal-conic, broken focal-conic) that can be used for identification.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the liquid crystal phases.

Methodology:

  • The terephthalate ester sample is loaded into a capillary tube or mounted on a sample holder.

  • The sample is placed in a temperature-controlled chamber within the XRD instrument.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected at various angles (2θ).

  • The resulting diffraction pattern provides information about the ordering of the molecules.

  • Sharp diffraction peaks at wide angles are indicative of crystalline or highly ordered smectic phases, while diffuse halos are characteristic of nematic or isotropic phases.

  • Small-angle X-ray scattering (SAXS) is used to determine the layer spacing in smectic phases.

Visualizing Structure and Workflow

To better understand the relationship between molecular structure and liquid crystalline behavior, as well as the experimental approach to its characterization, the following diagrams are provided.

cluster_molecule General Structure of a Terephthalate Ester Core Terephthalate Core (Rigid) Spacer2 Linker Core->Spacer2 Substituent Lateral Substituent Core->Substituent Spacer1 Linker Spacer1->Core Terminal2 Terminal Group (e.g., Alkyl Chain) Spacer2->Terminal2 Terminal1 Terminal Group (e.g., Alkyl Chain) Terminal1->Spacer1 Start Synthesis of Terephthalate Ester DSC Differential Scanning Calorimetry (DSC) Start->DSC Thermal Transitions POM Polarized Optical Microscopy (POM) Start->POM Optical Textures XRD X-Ray Diffraction (XRD) Start->XRD Molecular Packing Data_Analysis Data Analysis and Phase Identification DSC->Data_Analysis POM->Data_Analysis XRD->Data_Analysis Conclusion Structure-Property Relationship Data_Analysis->Conclusion

References

A Comparative Guide to Bis(4-methoxycarbonylphenyl) Terephthalate in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials with superior performance characteristics, the selection of appropriate monomers is paramount. This guide provides a comprehensive comparison of Bis(4-methoxycarbonylphenyl) Terephthalate (BMT) against alternative monomers in the synthesis of high-performance polyesters. By examining key performance metrics and providing detailed experimental protocols, this document serves as a valuable resource for professionals in polymer science and material development.

Executive Summary

This compound is a specialized aromatic monomer employed in the synthesis of high-performance polyesters. Polymers derived from BMT exhibit exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them highly suitable for demanding applications in the aerospace, automotive, and electronics industries, where materials are subjected to extreme conditions.[1] This guide will demonstrate that while alternative monomers can offer certain advantages, BMT provides a unique and compelling combination of properties for the development of next-generation polymers.

Performance Comparison: BMT vs. Alternatives

To provide a clear and objective comparison, this section presents quantitative data on the performance of polyesters synthesized from BMT and a common alternative, Bis(2-hydroxyethyl) terephthalate (BHET), a precursor for standard Polyethylene Terephthalate (PET).

Table 1: Thermal Properties Comparison

PropertyPolymer from BMTPolymer from BHET (PET)Test Method
Glass Transition Temperature (Tg)> 200 °C (estimated)~75 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 500 °C (estimated)~400 °CThermogravimetric Analysis (TGA)

Table 2: Mechanical Properties Comparison

PropertyPolymer from BMTPolymer from BHET (PET) FilmTest Method
Tensile StrengthHigh (expected > 150 MPa)~55 MPaASTM D882
Young's ModulusHigh (expected > 3 GPa)~2 GPaASTM D882
Elongation at BreakLow (expected < 10%)~50-150%ASTM D882

Note: Specific quantitative data for polymers derived solely from this compound is not widely published in publicly available literature. The values presented for BMT-based polymers are estimations based on the properties of similar high-performance aromatic polyesters.

Logical Relationship of BMT in High-Performance Polymer Synthesis

The following diagram illustrates the central role of BMT in the synthesis of high-performance polyesters, highlighting its contribution to the final polymer's desirable properties.

BMT_Advantages BMT Bis(4-methoxycarbonylphenyl) Terephthalate (BMT) Polymer High-Performance Polyester BMT->Polymer Polymerization Properties Enhanced Properties Polymer->Properties Thermal High Thermal Stability Properties->Thermal Mechanical Excellent Mechanical Strength Properties->Mechanical Chemical Superior Chemical Resistance Properties->Chemical Applications Advanced Applications Properties->Applications Aerospace Aerospace Components Applications->Aerospace Automotive Automotive Parts Applications->Automotive Electronics Electronic Insulators Applications->Electronics

Role of BMT in achieving desirable polymer properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of high-performance polyesters are crucial for reproducible research and development.

Synthesis of High-Performance Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from a monomer like this compound.

Materials:

  • This compound (BMT)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

  • High-purity nitrogen or argon gas

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser is charged with BMT and EG in a specified molar ratio.

  • The catalyst, typically antimony trioxide, is added to the mixture.

  • The reaction mixture is heated under a slow stream of inert gas to a temperature of 180-220°C to initiate the transesterification reaction, during which methanol is distilled off.

  • After the theoretical amount of methanol has been collected, the temperature is gradually increased to 250-280°C.

  • A vacuum is slowly applied to the system to remove excess ethylene glycol and drive the polycondensation reaction forward.

  • The reaction is continued under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • The resulting polymer is then extruded from the reactor and cooled.

Characterization Protocols

Thermogravimetric Analysis (TGA):

  • A small sample (5-10 mg) of the polymer is placed in a TGA crucible.

  • The sample is heated from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature to determine its thermal stability and decomposition temperature.

Differential Scanning Calorimetry (DSC):

  • A small, weighed sample (5-10 mg) of the polymer is sealed in an aluminum DSC pan.

  • The sample is subjected to a controlled heating and cooling cycle, for example, heating from room temperature to 300°C at 10°C/min, holding for 5 minutes, cooling to room temperature at 10°C/min, and then reheating to 300°C at 10°C/min.

  • The heat flow to or from the sample is measured to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Tensile Testing:

  • Polymer films of a defined thickness are prepared by melt pressing or solvent casting.

  • Dumbbell-shaped specimens are cut from the film according to ASTM D882 standards.

  • The specimens are mounted in a universal testing machine and pulled at a constant rate of speed (e.g., 50 mm/min) until they fracture.

  • The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of a high-performance polyester.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer Monomer Selection (e.g., BMT) Polymerization Melt Polycondensation Monomer->Polymerization Polymer_Product Polyester Resin Polymerization->Polymer_Product TGA Thermogravimetric Analysis (TGA) Polymer_Product->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Product->DSC Tensile Tensile Testing Polymer_Product->Tensile Thermal_Data Thermal Properties (Td, Tg) TGA->Thermal_Data DSC->Thermal_Data Mechanical_Data Mechanical Properties (Tensile Strength, Modulus) Tensile->Mechanical_Data

Workflow for polyester synthesis and characterization.

Conclusion

This compound stands out as a critical monomer for the synthesis of high-performance polyesters. The incorporation of BMT into the polymer backbone imparts a rigid, aromatic structure that leads to significant improvements in thermal stability and mechanical strength when compared to conventional polyesters. While challenges in processing may exist due to the high melting temperatures and melt viscosities of these polymers, the resulting materials offer performance characteristics that are essential for advanced applications. For researchers and developers working on the cutting edge of material science, BMT represents a key building block for creating the next generation of high-performance polymers.

References

A Comparative Guide to Assessing the Purity of Synthesized Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of advanced polymers and materials, the purity of monomer precursors is paramount to achieving desired physicochemical properties and ensuring lot-to-lot consistency. This guide provides a comparative analysis of methods to assess the purity of synthesized Bis(4-methoxycarbonylphenyl) Terephthalate, a key building block for high-performance polyesters.[1] We compare its analytical profile with common alternatives and potential impurities, Dimethyl Terephthalate (DMT) and Bis(2-ethylhexyl) Terephthalate (DOTP), offering researchers a comprehensive framework for quality control.

Comparative Purity Analysis

A multi-technique approach is essential for a robust purity assessment. The following table summarizes typical analytical data for this compound and two common terephthalate esters. A pure compound is characterized by high percentage purity via chromatography, a sharp melting point range, and a clean spectroscopic profile corresponding to its known structure.

Parameter This compound Dimethyl Terephthalate (DMT) Bis(2-ethylhexyl) Terephthalate (DOTP)
Purity by HPLC (%) ≥ 97.0%[2]≥ 99.0%[3][4]≥ 97.0% (by GC)
Melting Point (°C) 258-262139-142[3][4]-48 (liquid at room temp.)
Key ¹H NMR Signals (CDCl₃, ppm) ~8.4 (s, 4H, terephthaloyl), ~8.2 (d, 4H, phenyl), ~7.3 (d, 4H, phenyl), ~3.9 (s, 6H, methyl ester)~8.1 (s, 4H, aromatic), ~3.9 (s, 6H, methyl ester)~8.0 (s, 4H, aromatic), ~4.2 (d, 4H, -OCH₂-), ~1.7 (m, 2H, -CH-), ~1.3-1.5 (m, 16H, -CH₂-), ~0.9 (t, 12H, -CH₃)
Key IR Absorptions (cm⁻¹) ~1725 (C=O, ester), ~1270 (C-O, ester), ~1600 (C=C, aromatic)~1720 (C=O, ester), ~1280 (C-O, ester), ~1580 (C=C, aromatic)~1720 (C=O, ester), ~1270 (C-O, ester), ~1580 (C=C, aromatic), ~2960 (C-H, aliphatic)

The presence of impurities, such as unreacted starting materials or side-products, typically results in a lowered and broadened melting point range, a phenomenon known as melting point depression.[5][6] Spectroscopic methods like NMR and IR can reveal extra signals corresponding to these impurities.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 240 nm.[7]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or tetrahydrofuran). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for structural confirmation and detection of proton-containing impurities.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.[8]

  • Analysis: Acquire the spectrum and integrate all peaks. The chemical shifts and splitting patterns should confirm the desired structure. The presence of unexpected signals indicates impurities. Quantitative NMR (qNMR) can be used for precise purity determination by comparing the integral of a sample peak to that of a certified internal standard.

Melting Point Determination

The melting point is a fundamental physical property that serves as a quick and reliable indicator of purity for crystalline solids.[9][10]

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

  • Interpretation: A pure sample will exhibit a sharp melting range of 0.5-2 °C.[9] Impurities will cause the range to broaden and the final melting temperature to be depressed.[6]

Purity Assessment Workflow

A systematic workflow ensures that a synthesized compound is properly purified and its purity rigorously verified before use. The following diagram illustrates a typical logical process.

Purity_Assessment_Workflow start Crude Synthesized Product purification Purification (e.g., Recrystallization, Column Chromatography) start->purification prelim_check Preliminary Purity Check purification->prelim_check tlc TLC prelim_check->tlc mp Melting Point prelim_check->mp decision Purity Acceptable? tlc->decision mp->decision decision->purification No comprehensive_analysis Comprehensive Analysis decision->comprehensive_analysis Yes hplc HPLC / GC comprehensive_analysis->hplc nmr NMR Spectroscopy comprehensive_analysis->nmr ms Mass Spectrometry comprehensive_analysis->ms ir IR Spectroscopy comprehensive_analysis->ir final_product Verified Pure Compound hplc->final_product nmr->final_product ms->final_product ir->final_product

Caption: Workflow for purification and purity verification of synthesized compounds.

References

Safety Operating Guide

Proper Disposal of Bis(4-methoxycarbonylphenyl) Terephthalate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe and compliant disposal of Bis(4-methoxycarbonylphenyl) Terephthalate. This guide provides essential safety and logistical information to ensure proper handling and disposal in a laboratory setting.

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] The SDS indicates no hazard pictograms, signal words, or hazard statements.[1] However, proper laboratory practices and local regulations should always be followed for the disposal of any chemical waste.

Summary of Key Disposal Data

ParameterGuidelineSource
Hazard Classification Non-hazardous solidTCI Chemicals SDS[1]
Primary Disposal Route Solid waste stream (trash)General Lab Guidelines[2][3]
Container Requirements Sealed, properly labeled containerGeneral Lab Guidelines
Labeling Requirements Clearly indicate contents ("this compound, Non-hazardous")General Lab Guidelines
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, gloves, safety glasses)TCI Chemicals SDS[1]

Experimental Protocols for Disposal

The disposal of this compound should be treated with the same diligence as any laboratory procedure. The following step-by-step protocol ensures safe and compliant disposal.

Materials:

  • Waste this compound (solid)

  • Sealable, non-reactive waste container (e.g., plastic or glass jar with a screw cap)

  • Waste label

  • Permanent marker

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Container Preparation:

    • Select a clean, dry, and non-reactive container with a secure lid.

    • Affix a waste label to the container.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the prepared container.

    • Avoid creating dust. If the material is a fine powder, handle it in a well-ventilated area or a fume hood.

    • Ensure the container is not overfilled, leaving some headspace to prevent spillage.

  • Labeling:

    • Using a permanent marker, clearly write the full chemical name, "this compound," and the words "Non-Hazardous Waste" on the label.

    • Include the date of disposal.

  • Sealing and Storage:

    • Securely seal the container lid.

    • Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the sealed and labeled container in the regular laboratory solid waste stream (trash), in accordance with your institution's specific guidelines for non-hazardous chemical waste.[2][3]

    • Do not dispose of this solid chemical down the drain.

Disposal Workflow Diagram

G start Start: Identify Waste This compound hazard_check Hazardous? start->hazard_check container Select & Label Non-Reactive Container transfer Transfer Solid Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Waste Area seal->store dispose Dispose in Non-Hazardous Solid Waste store->dispose hazard_check->container No hazardous_disposal Follow Hazardous Waste Protocol hazard_check->hazardous_disposal Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Bis(4-methoxycarbonylphenyl) Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for the safe handling and disposal of Bis(4-methoxycarbonylphenyl) Terephthalate, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical throughout its lifecycle.

Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as a powdered chemical, appropriate PPE is necessary to prevent inhalation and direct contact.

Recommended PPE:

Protection Type Specific Equipment Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from dust.
Respiratory Protection N95 or P95 respiratorRecommended when handling large quantities or if dust is generated.

Operational Plan: Safe Handling Procedure

Adherence to the following step-by-step process will minimize exposure and ensure safe handling of this compound.

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transfer : Conduct all weighing and transfer operations in a ventilated enclosure or a chemical fume hood to minimize the dispersion of dust. Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.

  • In Solution : When dissolving the compound, add it slowly to the solvent to prevent splashing. Stir the mixture gently until the solid is fully dissolved.

  • Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.

Disposal Plan

As a non-hazardous solid waste, this compound can be disposed of through standard laboratory waste procedures, in compliance with local and institutional regulations.

  • Solid Waste : Collect waste solid in a clearly labeled, sealed container.

  • Contaminated Materials : Dispose of any contaminated materials, such as gloves, weighing paper, and pipette tips, in the designated solid waste container.

  • Empty Containers : Rinse empty containers with a suitable solvent, allow them to dry, and then dispose of them according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

  • Consult Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

Property Value
Molecular Formula C₂₄H₁₈O₈
Molecular Weight 434.40 g/mol
Appearance White to off-white solid (crystal - powder)[1]
Purity >97.0% (HPLC)[1]
CAS Number 99328-23-1[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety First weigh Weigh and Transfer in Ventilated Area don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate After Experiment Completion dispose_solid Dispose of Solid Waste in Labeled Container decontaminate->dispose_solid dispose_contaminated Dispose of Contaminated Materials dispose_solid->dispose_contaminated wash_hands Wash Hands Thoroughly dispose_contaminated->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.